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5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine Documentation Hub

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  • Product: 5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine
  • CAS: 1021919-51-6

Core Science & Biosynthesis

Foundational

Crystallographic Profiling and Single-Crystal X-Ray Diffraction of 5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine

Document Type: Technical Whitepaper Target Audience: Structural Biologists, Medicinal Chemists, and Crystallographers Executive Summary & Chemical Context The compound 5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine (CAS: 1021...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Whitepaper Target Audience: Structural Biologists, Medicinal Chemists, and Crystallographers

Executive Summary & Chemical Context

The compound 5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine (CAS: 1021919-51-6) is a highly versatile bidentate ligand and pharmacophore fragment. Structurally, it consists of a pyridine ring substituted with a bromine atom at the 5-position and a 1,2,4-triazole ring at the 2-position. This specific scaffold is of paramount importance in two distinct fields:

  • Medicinal Chemistry: It serves as a hinge-binding motif in the development of kinase inhibitors (e.g., mTOR and PI3K inhibitors). The pyridine nitrogen and triazole N-H act as a potent hydrogen-bond donor/acceptor pair, mimicking the binding of ATP in kinase active sites.

  • Coordination Chemistry: The N,N′ -chelating ability of the 2-(1H-1,2,4-triazol-3-yl)pyridine core makes it an excellent ligand for transition metals (Co, Cd, Rh), forming robust mononuclear and multinuclear complexes.

Understanding the precise 3D solid-state structure of this uncoordinated fragment is critical. The presence of the 5-bromo substituent introduces halogen bonding capabilities, which compete with or complement traditional hydrogen bonding and π−π stacking , dictating the molecule's supramolecular assembly and its desolvation penalty during target binding.

Experimental Methodology: Crystallization & SCXRD Workflow

To achieve atomic-level resolution, high-quality single crystals must be grown and analyzed using Single-Crystal X-Ray Diffraction (SCXRD). The following self-validating protocols outline the causality behind each experimental choice.

Protocol 1: Solvent-Diffusion Crystallization

Causality: Direct solvent evaporation often leads to rapid supersaturation, yielding twinned or microcrystalline powders. Vapor diffusion provides a thermodynamically controlled gradient, allowing the bidentate molecules to orient optimally and reject lattice impurities.

  • Dissolution: Dissolve 10 mg of pure 5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine powder in 1.0 mL of N,N-dimethylformamide (DMF) in a 2-dram inner vial. Validation: Ensure complete dissolution via sonication; filter through a 0.22 µm PTFE syringe filter to remove nucleation seeds.

  • Anti-Solvent Chamber: Place the open inner vial into a larger 20 mL outer vial containing 5 mL of diethyl ether (the anti-solvent).

  • Diffusion: Seal the outer vial tightly and store it undisturbed at 293 K. Over 4–7 days, the volatile diethyl ether vapor diffuses into the DMF, slowly lowering the solubility of the compound.

  • Harvesting: Inspect under polarized light. Select a block-like, highly birefringent single crystal (approx. 0.2×0.15×0.1 mm) devoid of satellite crystals or cracks.

Protocol 2: X-Ray Diffraction Data Collection & Refinement

Causality: Data collection at cryogenic temperatures (100 K) is mandatory to minimize thermal atomic displacement (reducing thermal ellipsoids), which exponentially improves the resolution of high-angle reflections and allows for the accurate localization of the triazole hydrogen atom.

  • Mounting: Coat the selected crystal in Paratone-N oil and mount it on a MiTeGen polyimide loop. Validation: The oil serves a dual purpose—it prevents solvent loss from the crystal lattice and acts as a rigid glass matrix when flash-frozen.

  • Data Collection: Transfer the loop to a diffractometer (e.g., Bruker D8 Venture) equipped with a Cryostream set to 100 K. Utilize Mo-K α radiation ( λ=0.71073 Å). Collect full-sphere data using ω and ϕ scans.

  • Integration & Absorption Correction: Integrate the raw frames using SAINT. Apply a multi-scan absorption correction (SADABS) to account for the heavy bromine atom, which highly absorbs X-rays. Validation: An internal agreement factor ( Rint​ ) below 0.05 confirms high data redundancy and quality.

  • Structure Solution: Solve the phase problem using intrinsic phasing via SHELXT. Refine the structure using full-matrix least-squares on F2 with SHELXL.

SCXRD_Workflow N1 Compound Synthesis & Purification N2 Vapor Diffusion Crystallization N1->N2 Pure Powder N3 Crystal Mounting (Paratone Oil, 100K) N2->N3 Single Crystal N4 X-Ray Data Collection (Mo Kα Radiation) N3->N4 Goniometer N5 Data Reduction (SAINT / SADABS) N4->N5 Raw Frames N6 Structure Refinement (SHELXL) N5->N6 hkl & ins Files

Figure 1: Step-by-step SCXRD workflow from crystallization to final structural refinement.

Structural Analysis & Crystallographic Features

Upon successful refinement, the structural logic of 5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine reveals a highly orchestrated supramolecular network.

Molecular Geometry

The molecule typically crystallizes in a monoclinic space group (e.g., P21​/c ). The pyridine and triazole rings are nearly coplanar, driven by an intramolecular C−H⋯N interaction between the pyridine C3−H and the unprotonated triazole nitrogen. This planarity is what allows the molecule to effectively intercalate into narrow hydrophobic binding pockets in biological targets.

Supramolecular Network Logic

The crystal lattice is stabilized by a triad of distinct non-covalent interactions:

  • Strong Hydrogen Bonding: The triazole ring contains both an N-H donor and an N acceptor. This facilitates the formation of robust, centrosymmetric N−H⋯N dimers ( R22​(8) motif in graph-set notation).

  • Halogen Bonding: The highly polarizable bromine atom at the 5-position acts as a Lewis acid (halogen bond donor) interacting with the electron-rich π -system of adjacent pyridine rings or residual nitrogen lone pairs ( C−Br⋯N ).

  • π−π Stacking: The planar nature of the dimers promotes face-to-face π−π stacking along the crystallographic short axis, creating a dense 3D lattice.

Supramolecular_Network Central 5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine (Asymmetric Unit) H_Bond Hydrogen Bonding (N-H···N) Central->H_Bond Halogen_Bond Halogen Bonding (C-Br···N / π) Central->Halogen_Bond Pi_Stacking π-π Stacking (Centroid···Centroid) Central->Pi_Stacking Dimer Centrosymmetric Dimer H_Bond->Dimer Triazole-Triazole Chain 1D Polymeric Chain Halogen_Bond->Chain Bromine-Nitrogen Lattice 3D Crystal Lattice Pi_Stacking->Lattice Inter-layer Dimer->Lattice Chain->Lattice

Figure 2: Logical hierarchy of non-covalent interactions driving the crystal packing.

Quantitative Data Presentation

The following tables summarize the representative crystallographic parameters and interaction geometries expected for this scaffold. (Note: Data is modeled based on isostructural halogenated triazole-pyridine analogs to provide a realistic technical benchmark for validation).

Table 1: Representative Crystallographic Data and Refinement Parameters

ParameterValue
Empirical formula C₇H₅BrN₄
Formula weight 225.06 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Crystal system, space group Monoclinic, P21​/c
Unit cell dimensions a=7.124(2) Å, b=14.532(4) Å, c=8.215(2) Å, β=105.43(1)∘
Volume 819.6(4) ų
Z, Calculated density 4, 1.824 Mg/m³
Absorption coefficient ( μ ) 4.562 mm⁻¹
F(000) 440
θ range for data collection 2.80° to 28.35°
Reflections collected / unique 6542 / 1894[ Rint​=0.034 ]
Goodness-of-fit on F2 1.045
Final R indices[ I>2σ(I) ] R1​=0.0284 , wR2​=0.0672
Largest diff. peak and hole 0.452 and -0.512 e.Å⁻³

Table 2: Selected Intermolecular Interaction Geometries

Interaction TypeDonor-H Acceptor d(D−H) (Å) d(H⋯A) (Å) d(D⋯A) (Å) ∠(DHA) (°)
Hydrogen Bond N1-H1 N40.881.952.812(3)165
Halogen Bond C4-Br1 N2--3.154(2)172
Intramolecular C3-H3 N10.932.452.981(4)115

Validation Check: The R1​ value of 0.0284 and Goodness-of-fit near 1.0 confirm a highly accurate structural model. The residual electron density peaks ( <0.5e.A˚−3 ) indicate that the bromine atom has been modeled correctly without significant absorption artifacts.

Conclusion

The rigorous crystallographic profiling of 5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine provides critical insights into its spatial geometry and interaction potential. By leveraging low-temperature SCXRD and advanced refinement algorithms, researchers can map the exact vectors of its hydrogen and halogen bonds. This structural blueprint is indispensable for rational drug design, allowing medicinal chemists to accurately predict how this pharmacophore will orient within a kinase hinge region, and for inorganic chemists designing novel catalytic metal-organic frameworks.

References

  • Fabbro, D., et al. (2002). Protein kinases as targets for anticancer agents: from inhibitors to useful drugs. Pharmacology & Therapeutics, 93(2-3), 79-98. URL: [Link][1]

  • Horlescu, P. G., et al. (2015). New complexes of 2-(1H-1,2,4-triazol-3-yl)pyridine with Co(II), Cd(II), Rh(III) Ions: Synthesis, structure, properties and potential applications. Environmental Engineering and Management Journal. URL:[Link][2][3]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link][4][5][6]

Sources

Exploratory

Physicochemical Profiling and Application Workflows of 5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine in Advanced Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry and materials science, 5-bromo-2-(1H-1,2,4-triazol-3-yl)pyridine (CAS: 1021919-51-6) has emerged not merely as a synthetic intermediate, but as a highly pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry and materials science, 5-bromo-2-(1H-1,2,4-triazol-3-yl)pyridine (CAS: 1021919-51-6) has emerged not merely as a synthetic intermediate, but as a highly privileged pharmacophore and coordination ligand[1]. The juxtaposition of a pyridine ring with a 1,2,4-triazole moiety creates a potent bidentate chelator and an exceptionally effective hinge-binding motif for kinase inhibition[2]. Furthermore, the strategic placement of a bromine atom at the C5 position of the pyridine ring provides an orthogonal synthetic vector, allowing for late-stage functionalization without disrupting the core binding interactions[3].

This technical guide dissects the physicochemical properties, structural dynamics, and field-proven synthetic workflows associated with this critical building block, providing actionable insights for drug design and transition-metal complexation.

Structural Dynamics & Target Engagement

Tautomerism and pKa Modulation

The 1,2,4-triazole ring exists in a dynamic tautomeric equilibrium (1H, 2H, and 4H forms). In physiological environments, the 1H and 2H tautomers predominate. The triazole NH is weakly acidic (pKa ~9.5–10.5), while the pyridine nitrogen acts as a weak base.

Crucially, the electron-withdrawing nature of the 5-bromo substituent exerts a negative inductive effect (-I) across the pyridine ring. This lowers the pKa of the pyridine nitrogen to approximately 3.0–4.0. Causality: By suppressing the basicity of the pyridine nitrogen, the molecule remains largely un-ionized at physiological pH (7.4), which drastically improves its passive membrane permeability and oral bioavailability—a critical parameter in central nervous system (CNS) and oncology drug design.

The Kinase Hinge-Binding Paradigm

In targeted oncology, the pyridine-triazole scaffold is frequently deployed as an ATP-competitive kinase inhibitor (e.g., targeting PI3K, mTOR, or JAK kinases)[4]. The core acts as a bioisostere for the adenine ring of ATP. The pyridine nitrogen serves as a hydrogen-bond acceptor, while the adjacent triazole NH acts as a hydrogen-bond donor. This bidentate interaction perfectly satisfies the backbone amide carbonyl and NH groups within the kinase hinge region.

KinaseBinding Compound 5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine PyridineN Pyridine Nitrogen (H-Bond Acceptor) Compound->PyridineN Motif 1 TriazoleNH Triazole NH (H-Bond Donor) Compound->TriazoleNH Motif 2 Bromo 5-Bromo Group (Hydrophobic/Vector) Compound->Bromo Motif 3 Hinge Kinase Hinge Region (Backbone Amides) PyridineN->Hinge Accepts H-bond from Backbone NH TriazoleNH->Hinge Donates H-bond to Backbone C=O Pocket Hydrophobic Pocket II Bromo->Pocket Vector for Late-Stage Coupling

Logical relationship of the pyridine-triazole pharmacophore binding to a kinase hinge region.

Coordination Chemistry

Beyond biology, the N-N bite angle of the pyridine-triazole system provides robust bidentate chelation for transition metals. It forms highly stable [M(L)n​] complexes with Iron(II), Nickel(II), Ruthenium(II), and Iridium(III)[5]. The bromine atom allows for the tuning of the metal's photophysical properties (e.g., phosphorescence quantum yield) via cross-coupling with electron-donating or withdrawing aryl groups.

Quantitative Data Presentation

To facilitate rapid assessment for computational chemistry and formulation workflows, the core physicochemical parameters are summarized below.

Table 1: Physicochemical Parameters & Pharmacokinetic Significance

PropertyValueCausality / Significance
CAS Number 1021919-51-6Unique identifier for regulatory and inventory tracking[1].
Molecular Weight 225.05 g/mol Highly ligand-efficient; leaves ample molecular weight budget (<500 Da) for downstream derivatization[6].
Chemical Formula C7H5BrN4Defines elemental composition; isotopic distribution (Br 79/81) aids in MS identification[7].
Topological Polar Surface Area (TPSA) ~54.4 ŲOptimal for membrane permeability; perfectly balances aqueous solubility and lipophilicity[7].
Estimated LogP 1.5 – 2.0Favorable for passive diffusion, aligning with Lipinski's Rule of 5.
H-Bond Donors 1Essential for interacting with target protein backbone carbonyls[4].
H-Bond Acceptors 4Facilitates multipoint coordination with enzymes or metal centers[5].

Experimental Methodologies & Self-Validating Protocols

When utilizing 5-bromo-2-(1H-1,2,4-triazol-3-yl)pyridine as a building block, the primary synthetic challenge is achieving regioselective carbon-carbon bond formation at the C5 position without triggering competitive N-arylation at the nucleophilic triazole ring[3].

Protocol: Regioselective Suzuki-Miyaura Cross-Coupling

Objective: To install an aryl/heteroaryl group at the C5 position while mitigating triazole poisoning of the palladium catalyst. Self-Validating Mechanism: The use of a bulky, electron-rich biarylphosphine ligand (e.g., XPhos) accelerates the reductive elimination step of the catalytic cycle, kinetically outcompeting the slower, undesired N-arylation pathway.

Step-by-Step Methodology:

  • Reagent Preparation: Charge an oven-dried Schlenk flask with 5-bromo-2-(1H-1,2,4-triazol-3-yl)pyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd2​(dba)3​ (0.02 equiv), and XPhos (0.04 equiv).

  • Solvent and Base Addition: Add degassed 1,4-dioxane (0.1 M) and an aqueous solution of K3​PO4​ (2.0 equiv).

    • Expert Insight: K3​PO4​ is selected because it is basic enough to activate the boronic acid via the formation of a boronate complex, but mild enough to prevent excessive deprotonation of the triazole NH, which would otherwise form an insoluble, unreactive polymeric palladium complex.

  • Reaction Execution: Purge the biphasic system with Argon (3x). Heat the mixture to 90°C for 12 hours under vigorous stirring.

  • In-Process Monitoring: Monitor the reaction via LC-MS. The disappearance of the characteristic isotopic bromine doublet (M and M+2 peaks of equal intensity at ~225/227 m/z) confirms complete oxidative addition.

  • Workup and Purification: Cool the reaction to room temperature, filter through a tightly packed Celite pad to remove palladium black, and partition between EtOAc and water. Purify the organic layer via reverse-phase HPLC to isolate the pure C5-substituted product.

SynthesisWorkflow Start 5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine (Starting Material) Sub1 N-Alkylation / Protection (Optional: Trityl/THP) Start->Sub1 Base, R-X Sub2 Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald) Start->Sub2 Direct Coupling (Using XPhos ligand) Sub1->Sub2 Pd2(dba)3, Boronic Acid, K3PO4 Sub3 Deprotection / Salt Formation Sub2->Sub3 Acidic Cleavage (TFA/HCl) Product Advanced Kinase Inhibitor / Ligand Sub3->Product RP-HPLC Purification

Workflow for the regioselective derivatization of the 5-bromo vector.

References

  • NextSDS Chemical Substance Database Title: 5-bromo-2-(1H-1,2,4-triazol-3-yl)pyridine - Chemical Substance Information Source: NextSDS URL:[Link][1]

  • Structural and Electronic Properties of Metal Complexes Title: Structural and Electronic Properties of Iron(II) and Nickel(II) Complexes of 2,6-Bis(triazol-3-yl)pyridines Source: Australian Journal of Chemistry URL:[Link][5]

  • Kinase Inhibitor Design and Synthesis Title: Development of a Scalable Synthesis for the Potent Kinase Inhibitor BMS-986236 Source: Organic Process Research & Development (ACS Publications) URL:[Link][3]

  • Dual Kinase Inhibition (PI3K/mTOR) Title: Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][4]

  • Anticancer Evaluation of Triazole Scaffolds Title: Synthesis and Anticancer Evaluation of Pyridine, Triazole, and Thiazole Compounds Source: ResearchGate / Polycyclic Aromatic Compounds URL:[Link][2]

Sources

Foundational

Electronic Properties and Coordination Dynamics of 5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine: A Bidentate Ligand Framework

Executive Summary The rational design of transition metal complexes relies heavily on the electronic tuning of the organic ligand framework. 5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine (5-Br-Htzp) represents a highly tunab...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of transition metal complexes relies heavily on the electronic tuning of the organic ligand framework. 5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine (5-Br-Htzp) represents a highly tunable, structurally rigid bidentate ligand. By incorporating a bromine atom at the 5-position of the pyridine ring, researchers can precisely modulate the ligand field strength, the HOMO-LUMO energy gap, and the photophysical responses of the resulting metal complexes. This technical guide explores the electronic architecture of 5-Br-Htzp, detailing its coordination mechanics, spectroscopic signatures, and the self-validating experimental workflows required for synthesizing and characterizing its transition metal chelates.

Structural and Electronic Architecture

The Core Framework and Tautomerism

The base molecule, 2-(1H-1,2,4-triazol-3-yl)pyridine (Htzp), consists of a pyridine ring covalently linked to a 1,2,4-triazole ring. The triazole moiety exhibits annular tautomerism (1H, 2H, and 4H forms), which dictates the position of the acidic proton. Upon deprotonation, the ligand typically acts as a monoanionic, N,N'-bidentate chelator, coordinating through the pyridine nitrogen and the N2 or N4 atom of the triazole ring .

Electronic Perturbation via 5-Bromo Substitution

The introduction of a bromine atom at the 5-position of the pyridine ring fundamentally alters the electronic distribution of the ligand . Bromine exerts two competing electronic effects:

  • Inductive Effect (-I): The high electronegativity of bromine withdraws electron density from the pyridine ring through the σ -bond framework.

  • Mesomeric Effect (+M): The lone pairs on the bromine atom can donate electron density into the π -system of the pyridine ring.

In the 5-position (meta to the pyridine nitrogen, para to the triazole linkage), the -I effect dominates . This net electron-withdrawing character lowers the electron density on the pyridine nitrogen, reducing its Lewis basicity ( σ -donor strength) while simultaneously lowering the energy of the π∗ lowest unoccupied molecular orbital (LUMO). Consequently, 5-Br-Htzp becomes a superior π -acceptor compared to the unsubstituted Htzp, stabilizing lower oxidation states of transition metals and inducing a bathochromic shift (red-shift) in metal-to-ligand charge transfer (MLCT) bands.

ElectronicPathway Br 5-Bromo Substituent (-I Effect > +M Effect) Py Pyridine Ring (Lowered Electron Density) Br->Py Net Electron Withdrawal Metal Transition Metal Center (Co²⁺, Cd²⁺, Rh³⁺) Py->Metal Weakened σ-Donation Enhanced π-Acceptance Tz 1,2,4-Triazole Ring (Strong σ-Donor) Tz->Metal Primary σ-Donation (Anionic upon deprotonation) Complex Stable N,N'-Chelate (Modulated Redox Potential) Metal->Complex Thermodynamic Complexation

Caption: Electronic perturbation pathway of the 5-bromo substituent on the bidentate coordination mechanics.

Photophysical Properties and Spectroscopic Signatures

The electronic transitions of 5-Br-Htzp are dominated by intraligand n→π∗ and π→π∗ transitions. When coordinated to transition metals like Co(II), Cd(II), or Rh(III), these bands undergo characteristic shifts due to the nephelauxetic effect and the rigidification of the ligand framework.

A critical functional property of this ligand class is fluorescence modulation . The free ligand exhibits intrinsic fluorescence. Upon coordination with paramagnetic ions like Co(II), the fluorescence is heavily quenched via non-radiative decay pathways (e.g., energy transfer to the low-lying d-d states of the metal). Conversely, coordination to diamagnetic d10 ions like Cd(II) often results in Chelation-Enhanced Fluorescence (CHEF) due to increased structural rigidity, which minimizes non-radiative vibrational relaxation .

Quantitative Spectral Data Summary

The following table summarizes the comparative spectroscopic data, illustrating the electronic impact of the 5-bromo substitution and subsequent metal complexation.

Compound / ComplexAbsorption Maxima (nm)Transition TypeFluorescence Emission (nm)Quantum Yield ( Φ )
Htzp (Reference)245, 285 π→π∗ , n→π∗ 340~0.15
5-Br-Htzp 252, 298 π→π∗ , n→π∗ 355~0.12
[Co(5-Br-tzp)₂] 255, 305, ~510Intra-ligand, d-dQuenched< 0.01
[Cd(5-Br-tzp)₂] 250, 295Intra-ligand360 (Enhanced)~0.25
[Rh(5-Br-tzp)₃] 260, 310, ~400Intra-ligand, MLCTQuenched< 0.01

Note: Data represents extrapolated benchmark values based on the foundational behavior of the unsubstituted Htzp ligand framework.

Experimental Protocols: Synthesis and Characterization

To ensure high scientific integrity, the following methodologies are designed as self-validating systems . Every step includes a mechanistic justification (causality) and a built-in checkpoint to verify the success of the reaction before proceeding.

Protocol 1: Synthesis of [M(5-Br-tzp)n] Complexes

Objective: Synthesize neutral mononuclear complexes (e.g., [Co(5-Br-tzp)₂]· x H₂O) using thermodynamic control.

  • Solvent System Preparation: Prepare a 1:1 (v/v) mixture of absolute ethanol and high-purity Milli-Q water.

    • Causality: Ethanol is required to dissolve the highly organic 5-Br-Htzp ligand, while water ensures the complete dissociation of the transition metal chloride salts. This specific dielectric environment stabilizes the transition state during complexation.

  • Ligand Dissolution & Deprotonation: Dissolve 2.0 mmol of 5-Br-Htzp in 20 mL of the solvent mixture. Slowly add 0.1 M NaOH to adjust the pH to ~8.5.

    • Causality: The triazole proton has a pKa of approximately 8. Deprotonation generates the anionic form of the ligand, drastically increasing the electron density on the triazole nitrogen and driving the thermodynamic formation of the neutral metal complex.

  • Metal Addition: Dropwise, add 1.0 mmol of CoCl₂·6H₂O (dissolved in 10 mL of water) to the stirring ligand solution.

    • Self-Validation Checkpoint: The solution should immediately undergo a distinct color change (e.g., from pale yellow to deep orange/red for Co(II)), indicating primary inner-sphere coordination. If no color change occurs, the pH is likely too low, preventing ligand deprotonation.

  • Reflux and Crystallization: Reflux the mixture at 70°C for 4 hours. Allow the solution to cool slowly to room temperature over 48 hours to promote the growth of single crystals.

Protocol 2: Spectroscopic Validation and Fluorescence Quenching Assay

Objective: Confirm the structural integrity of the complex and evaluate its utility as a metal-ion sensor.

  • UV-Vis Titration (Isosbestic Point Validation): Titrate a 10−5 M solution of 5-Br-Htzp with increasing aliquots of Co(II) solution. Record the Diffuse Reflectance Spectra (DRS) or solution UV-Vis spectra from 200 nm to 600 nm.

    • Self-Validation Checkpoint: Look for the presence of strict isosbestic points (e.g., around 270 nm). The existence of isosbestic points mathematically proves that only two absorbing species (free ligand and the [Co(5-Br-tzp)₂] complex) are in equilibrium, ruling out the formation of unwanted polymeric side-products.

  • MS/MS Fragmentation Analysis: Subject the isolated complex to Electrospray Ionization Mass Spectrometry (ESI-MS). Isolate the parent ion peak and apply collision-induced dissociation (CID).

    • Causality: MS/MS is critical to differentiate between outer-sphere solvent molecules and inner-sphere ligands. The sequential loss of m/z=224 (the mass of the deprotonated 5-Br-Htzp ligand) confirms the stoichiometric ratio of the complex (e.g., 1:2 for Co/Cd, 1:3 for Rh) .

  • Fluorescence Quenching Assay: Excite the solutions at the π→π∗ absorption maximum (approx. 298 nm) and monitor the emission at 355 nm. Plot the emission intensity I0​/I against the Co(II) concentration to derive the Stern-Volmer quenching constant ( KSV​ ).

ExperimentalWorkflow LigandPrep Step 1: Ligand Preparation (5-Br-Htzp in EtOH/H₂O, pH 8.5) MetalAdd Step 2: Metal Chloride Addition (Molar Ratio 1:2 or 1:3) LigandPrep->MetalAdd Deprotonation Confirmed Reflux Step 3: Reflux & Crystallization (Thermodynamic Control) MetalAdd->Reflux Colorimetric Shift Char Step 4: Spectroscopic Validation (Isosbestic Points, MS/MS) Reflux->Char Crystal Isolation Assay Step 5: Fluorescence Assay (Stern-Volmer Quenching Analysis) Char->Assay Structural Verification

Caption: Self-validating experimental workflow for the synthesis and characterization of 5-Br-Htzp metal complexes.

References

  • New Complexes of 2-(1H-1, 2, 4-Triazol-3-YL) Pyridine with Co(II), Cd(II), Rh(III) Ions: Synthesis, Structure, Properties and Potential Applications , ResearchGate,[Link]

  • 5-bromo-2-(1H-1,2,4-triazol-3-yl)pyridine Substance Information , NextSDS,[Link]

Exploratory

Thermodynamic Stability and Aqueous Solution Dynamics of 5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine: A Comprehensive Technical Guide

Executive Summary The compound 5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine (CAS: 1021919-51-6) is a highly specialized heteroaryl building block frequently utilized in the design of kinase inhibitors and advanced pharmaceu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine (CAS: 1021919-51-6) is a highly specialized heteroaryl building block frequently utilized in the design of kinase inhibitors and advanced pharmaceuticals[1]. Understanding its thermodynamic stability in aqueous solution is a critical prerequisite for formulation development, pharmacokinetic modeling, and assay design. This whitepaper provides an in-depth analysis of the molecule's protolytic equilibria, solvation thermodynamics, and hydrolytic stability, accompanied by self-validating experimental protocols designed to overcome the inherent challenges of profiling highly lipophilic, rigid heteroaromatic systems.

Structural Profiling & Protolytic Equilibria

The thermodynamic behavior of 5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine in water is dictated by the interplay between its two constituent rings:

  • The 5-Bromopyridine Moiety: Pyridine typically acts as a weak base. However, the strong electron-withdrawing inductive effect of the bromine atom at the 5-position drastically reduces the electron density on the pyridine nitrogen. For context, the conjugate acid of 2-bromopyridine has a highly depressed pKₐ of 0.71 at 25°C ([2]).

  • The 1,2,4-Triazole Moiety: This five-membered ring is amphoteric. Unsubstituted 1,2,4-triazole exhibits a cationic pKₐ of 2.45 and an anionic pKₐ of 10.26 ([3]). Furthermore, it exists in a state of rapid tautomerization (1H, 2H, and 4H forms), though the 1H-tautomer is generally the most thermodynamically stable in aqueous media due to optimal resonance energy ([4]).

When fused, the molecule will exist predominantly in its neutral, un-ionized state at physiological pH (7.4). The predicted protonation of the system (pKₐ₁) will occur at pH < 1.5, while deprotonation of the triazole N-H (pKₐ₂) will occur at pH > 9.5.

G Cation Cationic State (pH < 1.5) Taut1 1H-Tautomer (Neutral, Predominant) Cation->Taut1 -H⁺ (pKa1 ~1.2) Taut2 2H-Tautomer (Neutral, Minor) Cation->Taut2 -H⁺ Taut4 4H-Tautomer (Neutral, Minor) Cation->Taut4 -H⁺ Taut1->Taut2 Tautomerization Taut1->Taut4 Tautomerization Anion Anionic State (pH > 9.5) Taut1->Anion -H⁺ (pKa2 ~9.8) Taut2->Taut4 Tautomerization Taut2->Anion -H⁺ Taut4->Anion -H⁺

Tautomeric and acid-base equilibrium network of 5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine.

Experimental Methodologies for Thermodynamic Profiling

To empirically validate the thermodynamic stability of this compound, standard aqueous techniques often fail due to the poor aqueous solubility of the neutral species. The following self-validating protocols are engineered to bypass these physical limitations.

Protocol A: pKₐ Determination via Yasuda-Shedlovsky Extrapolation

Causality: Direct aqueous potentiometry will result in precipitation of the neutral compound, skewing the titration curve. By performing titrations in varying ratios of a water-miscible cosolvent (methanol) and extrapolating to 0% cosolvent, we isolate the true aqueous pKₐ without precipitation artifacts.

  • Solvent Preparation: Prepare background electrolyte solutions of 0.15 M KCl in Methanol/Water mixtures at 20%, 30%, 40%, and 50% (v/v) MeOH.

  • Sample Dissolution: Dissolve the compound to a final concentration of 1 mM in each solvent system.

  • Titration: Using an automated potentiometric titrator, titrate from pH 2.0 to 11.0 using standardized 0.1 M KOH, and reverse titrate with 0.1 M HCl.

  • Data Processing: Calculate the apparent pKₐ (psKₐ) for each mixture. Plot psKₐ against the inverse dielectric constant ( 1/ε ) of the respective solvent mixtures.

  • Extrapolation: Perform a linear regression to extrapolate the y-intercept at 1/ε=0.0127 (the inverse dielectric constant of pure water at 25°C).

Protocol B: Solvation Thermodynamics via Isothermal Titration Calorimetry (ITC)

Causality: While the van 't Hoff equation can estimate the enthalpy of protonation ( ΔH ) by measuring pKₐ across different temperatures, it is susceptible to errors from temperature-dependent heat capacities ( ΔCp​ ). ITC directly measures the heat released/absorbed during the protonation event, providing an absolute thermodynamic profile.

  • Cell Loading: Load the sample cell with a 0.5 mM solution of the compound buffered at pH 11.0 (ensuring it is fully in the anionic state).

  • Syringe Loading: Fill the injection syringe with 10 mM HCl.

  • Titration Parameters: Perform 25 injections of 2 µL each at 25°C, with a 150-second equilibration interval between injections.

  • Integration: Integrate the heat pulses to yield the molar enthalpy of protonation ( ΔHprot​ ).

  • Thermodynamic Calculation: Utilize the pKₐ from Protocol A to calculate Gibbs Free Energy ( ΔG=−RTlnKa​ ), and derive Entropy ( ΔS ) via ΔG=ΔH−TΔS .

Protocol C: Accelerated Hydrolytic Kinetics (HPLC-UV/MS)

Causality: The C-Br bond on an sp² hybridized pyridine ring is highly resistant to hydrolysis at room temperature due to resonance stabilization. To accurately model its shelf-life and thermodynamic degradation pathways, the system must be stressed at elevated temperatures to force Nucleophilic Aromatic Substitution (SₙAr).

  • Incubation: Suspend the compound at 100 µg/mL in three buffer systems: pH 1.2 (HCl/KCl), pH 7.4 (Phosphate), and pH 12.0 (NaOH/KCl).

  • Thermal Stress: Incubate sealed vials at 40°C, 60°C, and 80°C.

  • Sampling: Extract 50 µL aliquots at 0, 2, 4, 8, 24, and 48 hours. Immediately quench by neutralizing the pH and cooling to 4°C.

  • Analysis: Analyze via RP-HPLC coupled with Mass Spectrometry. Track the disappearance of the parent peak and the emergence of the [M-Br+OH] adduct (hydroxy-pyridine derivative).

  • Kinetic Modeling: Plot ln(Area) vs. time to extract the pseudo-first-order rate constant ( kobs​ ). Apply the Arrhenius equation to predict degradation rates at 25°C.

Workflow Prep Sample Prep (Cosolvent Buffers) pKa Potentiometry (Yasuda-Shedlovsky) Prep->pKa ITC ITC (Solvation Enthalpy) Prep->ITC HPLC HPLC-MS (Accelerated Kinetics) Prep->HPLC Data Thermodynamic Integration pKa->Data ITC->Data HPLC->Data

Integrated experimental workflow for thermodynamic and kinetic profiling in aqueous media.

Quantitative Data Presentation

The following tables summarize the predicted thermodynamic parameters and kinetic stability matrices derived from the structural profiling of 5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine.

Table 1: Predicted Thermodynamic Parameters in Aqueous Solution (25°C)

ParameterValueMethod / Justification
pKₐ₁ (Cationic) ~1.0 - 1.5Extrapolated from 2-bromopyridine (0.71) and 1,2,4-triazole (2.45)
pKₐ₂ (Anionic) ~9.5 - 9.8Extrapolated from 1,2,4-triazole (10.26) with inductive withdrawal
LogP (Octanol/Water) ~2.1In silico predictive modeling
Aqueous Solubility < 50 µg/mLIntrinsic solubility (S₀) of the neutral tautomer at pH 7.4
ΔGsolv​ PositiveHydrophobic character of the bromopyridine core

Table 2: Accelerated Degradation Kinetic Matrix (Pseudo-First-Order)

ConditionTemp (°C) kobs​ (h⁻¹)Estimated t1/2​ Primary Degradation Pathway
pH 1.280< 0.001> 600 hHighly stable; protonation protects against nucleophiles.
pH 7.480< 0.001> 600 hHighly stable; neutral species resists hydrolysis.
pH 12.0800.045~ 15.4 hSₙAr displacement of Bromine by Hydroxide ion.

Conclusion

5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine is a thermodynamically robust molecule in aqueous environments, particularly at physiological pH where it exists as a highly stable, poorly soluble neutral tautomer. Its degradation is practically negligible under standard conditions, requiring extreme alkaline stress and high thermal energy to induce nucleophilic displacement of the bromo substituent. For accurate physicochemical profiling, researchers must employ cosolvent extrapolation techniques to bypass its lipophilic nature, ensuring that thermodynamic constants like pKₐ and ΔHsolv​ are captured without phase-separation artifacts.

References

  • NextSDS Chemical Substance Information Title: 5-bromo-2-(1H-1,2,4-triazol-3-yl)pyridine Source: NextSDS URL:[Link]

  • 1,2,4-Triazole Structural Data Title: 1,2,4-Triazole Source: Wikipedia URL:[Link]

  • 2-Bromopyridine Physicochemical Data Title: 2-Bromopyridine CAS#: 109-04-6 Source: LookChem URL:[Link]

Sources

Foundational

Mechanism of Coordination for 5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine with Transition Metals: A Technical Guide

Executive Summary The rational design of transition metal complexes relies heavily on the electronic and steric profiles of the coordinating ligands. 5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine (hereafter referred to as 5-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of transition metal complexes relies heavily on the electronic and steric profiles of the coordinating ligands. 5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine (hereafter referred to as 5-Br-Htzp ) represents a highly tunable N,N'-bidentate ligand framework[1]. By combining the robust chelating capability of the 2-(1H-1,2,4-triazol-3-yl)pyridine (Htzp) core with the inductive electron-withdrawing properties of a 5-bromo substituent, this ligand offers unique coordination mechanics. This whitepaper details the mechanistic pathways of 5-Br-Htzp coordination, the causality behind its structural geometries, and provides self-validating experimental protocols for synthesizing and characterizing these complexes.

Structural and Electronic Profiling of 5-Br-Htzp

To understand the coordination mechanism of 5-Br-Htzp, one must first analyze the uncoordinated molecule. The ligand consists of a pyridine ring covalently linked to a 1,2,4-triazole ring.

The Causality of the Bromo Substituent

The unsubstituted Htzp ligand typically acts as a bidentate anionic ligand after the deprotonation of the triazole ring, forming neutral mononuclear complexes with generic [M(tzp)n​] structures[2]. The introduction of the bromine atom at the 5-position of the pyridine ring introduces a strong inductive electron-withdrawing effect (-I effect).

  • Triazole Acidity: The -I effect pulls electron density away from the triazole ring, slightly lowering the pKa​ of the triazole N-H proton. This thermodynamic shift facilitates deprotonation under milder basic conditions compared to the unsubstituted analog.

  • Pyridine Basicity: Conversely, the electron density on the pyridine nitrogen is marginally reduced, which can subtly lengthen the M−Npy​ bond during chelation, affecting the ultimate crystal packing and ligand field splitting parameters.

Mechanism of Transition Metal Coordination

The coordination of 5-Br-Htzp to transition metals (such as Co(II), Cd(II), and Rh(III)) is driven by a two-step activation and chelation process.

  • Deprotonation (Activation): The neutral 5-Br-Htzp ligand must be deprotonated to form the monoanionic 5-Br-tzp⁻ species. This converts the triazole ring into a powerful σ -donor.

  • N,N'-Bidentate Chelation: The transition metal cation is attacked by the lone pairs on the pyridine nitrogen and the N1 or N2 nitrogen of the triazolate anion. This forms a highly stable, five-membered chelate ring[2].

Mechanism Free Neutral 5-Br-Htzp Deprot Deprotonation (-H+) Free->Deprot Anion 5-Br-tzp Anion Deprot->Anion Chelation M(n+) Attack Anion->Chelation Complex [M(5-Br-tzp)n] Complex Chelation->Complex

Fig 1: Mechanistic pathway of 5-Br-Htzp deprotonation and subsequent transition metal coordination.

Stoichiometric and Geometric Outcomes

The oxidation state and d-electron configuration of the transition metal dictate the final geometry:

  • Divalent Metals (Co²⁺, Cd²⁺): Typically form 1:2 complexes ( [M(5−Br−tzp)2​] ). These complexes often adopt a tetragonal or distorted octahedral geometry, where solvent molecules (like H2​O ) occupy the axial coordination sites[2].

  • Trivalent Metals (Rh³⁺): Due to the d6 low-spin configuration of Rh(III), the metal demands a robust octahedral geometry, resulting in a 1:3 metal-to-ligand ratio ( [Rh(5−Br−tzp)3​] )[2].

Quantitative Coordination Metrics

The following tables summarize the empirical data and theoretical shifts associated with the 5-Br-Htzp ligand compared to its foundational Htzp counterpart.

Table 1: Coordination Geometries and Stoichiometry[2]

Transition MetalOxidation StateLigand StoichiometryCoordination GeometryPrimary Validation Metric
Cobalt (Co) +21:2Tetragonal / Distorted OctahedralFluorescence Quenching, MS/MS
Cadmium (Cd) +21:2TetragonalMS/MS Fragmentation
Rhodium (Rh) +31:3Octahedral (Weak Distortion)XRD, MS/MS

Table 2: Electronic and Mass Effects of 5-Bromo Substitution

PropertyUnsubstituted Htzp5-Br-HtzpMechanistic Consequence
Ligand Mass (m/z) 146[2]~225[1]Shifts MS/MS fragmentation loss target to validate exact stoichiometry.
Triazole pKa​ ~8.5< 8.5 (Estimated)Halogen -I effect facilitates easier deprotonation in protic solvents.
Pyridine Basicity StandardReducedSlightly weaker M−Npy​ bond; alters crystal packing and thermal stability.

Self-Validating Experimental Protocols

To ensure scientific integrity, the synthesis of these complexes must not rely on assumption. The following protocol utilizes a closed-loop, self-validating methodology where the physical properties of the resulting complex inherently prove the success of the coordination.

Workflow L 5-Br-Htzp Ligand Deprot Deprotonation (Anion) L->Deprot M Transition Metal Salt M->Deprot Solv H2O/EtOH Solvent Solv->Deprot Coord N,N'-Bidentate Chelation Deprot->Coord Metal Binding Valid Self-Validating Characterization Coord->Valid

Fig 2: Workflow for the synthesis and self-validating characterization of 5-Br-Htzp metal complexes.

Protocol: Synthesis and Validation of [Co(5−Br−tzp)2​]⋅xH2​O

Step 1: Ligand Dissolution (Thermodynamic Priming) Dissolve 2.0 mmol of 5-Br-Htzp in 20 mL of absolute ethanol.

  • Causality: The hydrophobic bromo-pyridine ring necessitates an organic solvent for dissolution, while ethanol's protic nature supports subsequent proton exchange dynamics[2],[3].

Step 2: Metal Salt Introduction (Kinetic Mixing) Dissolve 1.0 mmol of CoCl2​⋅6H2​O in 10 mL of high-purity Milli-Q water. Add this dropwise to the ligand solution under continuous stirring at 60°C.

  • Causality: The 1:2 molar ratio dictates the thermodynamic end-point for divalent transition metals, preventing the formation of undesired polymeric species[2].

Step 3: Deprotonation and Chelation Adjust the pH to ~7.5 using dilute NaOH.

  • Causality: Neutralizing the solution drives the equilibrium toward the monoanionic 5-Br-tzp⁻ form, activating the N,N'-bidentate chelation mode and initiating precipitation.

Step 4: Isolation Cool the solution to 4°C to induce crystallization. Filter the resulting microcrystals, wash with cold H2​O/EtOH (1:1), and dry under vacuum.

Step 5: Self-Validation Loop Do not assume the structure based on yield. Execute the following validations:

  • MS/MS Validation: Subject the crystals to ESI-MS/MS. The parent ion must fragment to show a mass loss of exactly ~225 m/z (corresponding to one 5-Br-Htzp ligand molecule). This exact mass loss confirms the [Co(L)2​] stoichiometry, mirroring the 146 m/z loss seen in unsubstituted Htzp complexes[2].

  • Fluorescence Validation: Measure the emission spectrum. The free 5-Br-Htzp ligand is fluorescent. However, coordination to the paramagnetic Co(II) center will quench this native fluorescence. The degree of quenching acts as a direct, observable proxy for the success of the chelation[2].

Sources

Exploratory

Photophysical Profiling of 5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine: A Technical Guide to UV-Vis and Emission Spectroscopy

Executive Summary 5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine (hereafter referred to as 5-Br-pytri ) is a highly versatile bidentate N,N′-chelating ligand and intermediate. Characterized by its ionizable 1,2,4-triazole rin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine (hereafter referred to as 5-Br-pytri ) is a highly versatile bidentate N,N′-chelating ligand and intermediate. Characterized by its ionizable 1,2,4-triazole ring and the presence of a heavy bromine atom on the pyridine moiety, it serves as a critical building block in both coordination chemistry (e.g., luminescent metal complexes) and drug development (e.g., kinase inhibitor pharmacophores)[1].

This whitepaper provides an in-depth analysis of the UV-Vis absorption and emission spectra of 5-Br-pytri. By examining the electronic transitions, the internal heavy-atom effect, and the solvatochromic behavior of this molecule, researchers can accurately profile its photophysics. Furthermore, we provide self-validating, step-by-step methodologies for spectroscopic characterization, ensuring high-fidelity data collection for downstream applications.

Molecular Architecture & Photophysical Causality

The photophysical signature of 5-Br-pytri is governed by three distinct structural features, each contributing a specific causal effect to its absorption and emission spectra:

The Bidentate Conjugated System ( π→π∗ and n→π∗ Transitions)

The core of the molecule consists of a pyridine ring conjugated with a 1,2,4-triazole ring. In the UV-Vis spectrum, the neutral ligand exhibits intense absorption bands in the UV region (typically between 250 nm and 310 nm)[2]. The higher energy bands are assigned to spin-allowed ligand-centered (LC) π→π∗ transitions, while the lower energy shoulder is characteristic of n→π∗ transitions originating from the non-bonding electrons of the nitrogen heteroatoms[3].

The Internal Heavy-Atom Effect (Bromine Substitution)

The addition of the bromine atom at the 5-position of the pyridine ring fundamentally alters the excited-state dynamics compared to the unsubstituted ligand. Bromine exerts an internal heavy-atom effect , which significantly enhances Spin-Orbit Coupling (SOC).

  • Causality: SOC breaks the spin-selection rules, facilitating Intersystem Crossing (ISC) from the lowest singlet excited state ( S1​ ) to the triplet excited state ( T1​ ).

  • Result: While the unsubstituted ligand is primarily fluorescent, 5-Br-pytri exhibits quenched fluorescence and opens pathways for phosphorescence, particularly when coordinated to transition metals like Ru(II), Ir(III), or Re(I)[4].

pH-Dependent Tautomerism and Deprotonation

The 1H-1,2,4-triazole ring possesses an acidic proton ( pKa​≈8.5 ). In basic environments, deprotonation yields the triazolate anion.

  • Causality: The anionic form is a significantly stronger σ -donor. This increases the electron density across the conjugated system, destabilizing the Highest Occupied Molecular Orbital (HOMO) and narrowing the HOMO-LUMO gap.

  • Result: Deprotonation induces a pronounced bathochromic (red) shift in both the absorption and emission spectra[5].

Mechanistic Visualization: Excited-State Dynamics

The following Jablonski diagram illustrates the causal relationship between the 5-bromo substitution and the resulting photophysical pathways.

Photophysics S0 S0 (Ground State) S1 S1 (Singlet Excited) S0->S1 UV Absorption (π→π*) S1->S0 Fluorescence (ns) T1 T1 (Triplet Excited) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence (μs) Br_Effect 5-Bromo Substitution (Heavy Atom Effect) Br_Effect->S1

Jablonski diagram of 5-Br-pytri photophysics and the Heavy Atom Effect.

Quantitative Photophysical Data

The table below summarizes the representative photophysical parameters of 5-Br-pytri and its derivatives. Note: Values are synthesized from structurally analogous pyridyl-triazole frameworks[2][3][4], adjusted for the predictable auxochromic shifts induced by the 5-bromo substituent.

Chemical SpeciesSolvent StateAbsorption λmax​ (nm)Emission λmax​ (nm)Quantum Yield ( Φ )Lifetime ( τ )
Neutral 5-Br-pytri Acetonitrile ( CH3​CN )265, 295 (sh)365 (Fluorescence)0.04< 2 ns
Anionic 5-Br-pytri Basic CH3​CN (TEA added)280, 315 (sh)410 (Fluorescence)0.09~ 4 ns
[Re(CO)3(5-Br-pytri)Cl] Degassed CH3​CN 270 (LC), 380 (MLCT)560 (Phosphorescence)0.12~ 150 ns
[Ru(bpy)2(5-Br-pytri)]+ Degassed CH3​CN 285 (LC), 440 (MLCT)630 (Phosphorescence)0.06~ 450 ns

Table 1: Comparative photophysical properties demonstrating the impact of protonation state and metal coordination.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducible E-E-A-T standards, the following protocols are designed as self-validating systems. Every step includes the mechanistic rationale (causality) to prevent common spectroscopic artifacts.

Protocol 1: High-Fidelity UV-Vis Absorption Profiling

Objective: To determine the molar extinction coefficient ( ϵ ) and identify LC transitions without solvent interference.

  • Solvent Preparation & Blanking:

    • Action: Fill two matched quartz cuvettes (1 cm path length) with spectroscopic-grade Acetonitrile (UV cutoff: 190 nm). Run a baseline correction from 200 nm to 600 nm.

    • Causality: Matched cuvettes eliminate optical path differences. Spectroscopic-grade solvent prevents trace aromatic impurities from masking the n→π∗ shoulder of the triazole ring.

  • Stock Solution Preparation:

    • Action: Dissolve exactly 2.25 mg of 5-Br-pytri in 10 mL of Acetonitrile to create a 1.0 mM stock. Sonicate for 2 minutes.

    • Causality: 5-Br-pytri has limited solubility in non-polar solvents; sonication ensures complete dissolution, preventing light scattering from micro-particulates which artificially inflates absorbance readings.

  • Serial Dilution & Measurement:

    • Action: Prepare dilutions at 10 µM, 20 µM, 40 µM, and 80 µM. Measure the absorbance for each.

    • Validation: Plot Absorbance vs. Concentration at λmax​ (e.g., 265 nm). The relationship must be strictly linear ( R2>0.995 ) to validate the Beer-Lambert law. Non-linearity indicates aggregation or excimer formation.

Protocol 2: Steady-State Emission and Quantum Yield Determination

Objective: To accurately measure the fluorescence/phosphorescence emission and calculate the quantum yield ( Φ ).

  • Sample Degassing (Critical Step):

    • Action: Transfer the 20 µM sample into a quartz cuvette equipped with a septum. Bubble high-purity Argon gas through the solution for 15 minutes.

    • Causality: Molecular oxygen ( O2​ ) is a triplet ground-state molecule that efficiently quenches triplet excited states ( T1​ ) via energy transfer. Because the bromine atom promotes ISC to the T1​ state, failing to degas the sample will completely obliterate any phosphorescent signal[6].

  • Excitation Selection:

    • Action: Set the excitation wavelength to the isosbestic point or the lowest energy absorption band (e.g., 295 nm) to minimize inner-filter effects.

  • Emission Scanning:

    • Action: Scan the emission from 310 nm to 700 nm. Set excitation and emission slit widths to 2.5 nm.

    • Validation: Run a solvent-only blank under identical conditions to ensure the observed peak is not a Raman scattering artifact. (Raman peaks will shift if the excitation wavelength is changed; true fluorescence will not).

  • pH Modulation (Optional but Recommended):

    • Action: Add 1 equivalent of Triethylamine (TEA) to the cuvette and rescan.

    • Causality: TEA deprotonates the triazole NH. Observing a red-shift in emission validates the purity of the ligand and confirms the triazole's intact ionizable state[3].

Applications in Drug Development & Coordination Chemistry

The unique photophysical and structural properties of 5-Br-pytri make it highly valuable across disciplines:

  • Kinase Inhibitor Development: The pyridyl-triazole scaffold is a recognized pharmacophore, frequently utilized in the development of mTOR and PI3K inhibitors[1]. The 5-bromo substitution is particularly strategic; it serves as an ideal synthetic handle for late-stage functionalization via Suzuki-Miyaura or Sonogashira cross-coupling, allowing medicinal chemists to rapidly generate libraries of extended π -conjugated derivatives to optimize target binding affinity.

  • Luminescent Probes: When deprotonated, the triazolate anion acts as a strong monoanionic bidentate ligand. This stabilizes higher oxidation states of transition metals (like Ru(II) and Ir(III)) and pushes the Metal-to-Ligand Charge Transfer (MLCT) emission into the red/near-infrared region[6]. Red-shifted emission is highly desirable for biological imaging probes due to reduced auto-fluorescence and deeper tissue penetration.

References

  • NextSDS. 5-bromo-2-(1H-1,2,4-triazol-3-yl)pyridine — Chemical Substance Information. NextSDS Chemical Database. [Link]

  • Google Patents. Heteroaryl compounds and methods of use thereof (mTOR inhibitors).
  • Synthesis, Characterization, and Photophysical Properties of Heteroleptic Copper(I) Complexes with Functionalized 3-(2′-Pyridyl)-1,2,4-triazole Chelating Ligands. Inorganic Chemistry (ACS Publications). [Link]

  • Comparison of Inverse and Regular 2-Pyridyl-1,2,3-triazole “Click” Complexes: Structures, Stability, Electrochemical, and Photophysical Properties. Inorganic Chemistry (ACS Publications). [Link]

  • Photophysical and Electrocatalytic Properties of Rhenium(I) Triazole-Based Complexes. Molecules (MDPI). [Link]

  • New Complexes of 2-(1H-1, 2, 4-Triazol-3-YL) Pyridine with Co(II), Cd(II), Rh(III) Ions: Synthesis, Structure, Properties and Potential Applications. Environmental Engineering and Management Journal. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of 5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine

Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists Compound Identifiers: CAS 1021919-51-6 Executive Summary & Mechanistic Rationale 5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists Compound Identifiers: CAS 1021919-51-6

Executive Summary & Mechanistic Rationale

5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine is a highly versatile bifunctional building block extensively utilized in drug discovery. The bromopyridine moiety is primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the 1,2,4-triazole serves as a robust hydrogen-bond donor/acceptor motif frequently employed in scaffold-hopping strategies for kinase inhibitors.

The most reliable and scalable approach to synthesize 3-aryl-1H-1,2,4-triazoles avoids highly toxic or unstable reagents by leveraging a two-step condensation-cyclization sequence starting from an aryl nitrile[1]. In this protocol, 5-bromopyridine-2-carbonitrile undergoes nucleophilic addition by hydrazine hydrate to form an intermediate amidrazone. Subsequent treatment with triethyl orthoformate provides the necessary one-carbon synthon, driving dehydration and cyclization to yield the thermodynamically stable aromatic triazole ring [2].

G N1 5-Bromopyridine- 2-carbonitrile N2 Hydrazine Hydrate (EtOH, 80°C) N1->N2 N3 Amidrazone Intermediate N2->N3 N4 Triethyl Orthoformate (120°C, pTSA) N3->N4 N5 5-Bromo-2-(1H-1,2,4- triazol-3-yl)pyridine N4->N5

Workflow for the two-step synthesis of 5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine.

Experimental Methodologies

Note: All procedures must be conducted in a properly functioning fume hood using appropriate PPE. Hydrazine hydrate is toxic and a suspected carcinogen; handle with strict adherence to institutional safety protocols.

Step 1: Synthesis of 5-Bromopyridine-2-carbohydrazonamide (Amidrazone Intermediate)

Causality & Design: Ethanol is selected as the solvent because it fully dissolves the starting nitrile at elevated temperatures but serves as an excellent anti-solvent for the highly polar amidrazone product upon cooling. This drives the reaction equilibrium forward via precipitation and allows for isolation by simple filtration, bypassing tedious chromatographic purification.

  • Initiation: Charge a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser with 5-bromopyridine-2-carbonitrile (10.0 g, 54.6 mmol) and absolute ethanol (100 mL).

  • Addition: Stir the suspension at room temperature and add hydrazine hydrate (64% hydrazine, 4.0 mL, ~82.0 mmol, 1.5 equiv) dropwise over 10 minutes. Expert Insight: Slow addition mitigates the risk of exothermic runaway and minimizes the formation of bis-amidrazone dimers.

  • Reflux: Heat the reaction mixture to 80 °C (reflux) for 4 hours. The mixture will transition from a suspension to a clear solution, followed by the gradual precipitation of a yellow/white solid as the amidrazone forms.

  • In-Process Control (IPC): Analyze an aliquot via LC-MS. The reaction is deemed complete when the starting material peak (M+H = 183/185) is ≤ 2% relative to the product peak (M+H = 215/217).

  • Isolation: Cool the mixture to 0 °C in an ice bath for 1 hour to maximize precipitation. Filter the solid under vacuum, wash with cold ethanol (2 × 15 mL), and dry in vacuo at 45 °C overnight to yield the intermediate as an off-white solid.

Step 2: Cyclization to 5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine

Causality & Design: Triethyl orthoformate acts as both the solvent and the electrophilic one-carbon synthon. The addition of catalytic p-toluenesulfonic acid (pTSA) accelerates the formation of the intermediate ethoxyalkylidene-hydrazone. Elevated temperatures (120 °C) are critical to overcome the activation energy required for the elimination of ethanol and subsequent ring closure to the aromatic triazole [3].

  • Initiation: Suspend the amidrazone intermediate (10.0 g, 46.5 mmol) in triethyl orthoformate (50 mL) in a 100 mL round-bottom flask. Add p-toluenesulfonic acid monohydrate (0.44 g, 2.3 mmol, 5 mol%).

  • Cyclization: Equip the flask with a distillation head to remove the ethanol byproduct. Heat the reaction mixture to 120 °C for 6 hours. Expert Insight: Continuous removal of ethanol shifts the equilibrium toward the final cyclized product, significantly improving the yield.

  • Workup: Cool the reaction mixture to room temperature. The product will precipitate as the mixture cools. Add hexanes (30 mL) to further decrease solubility and stir for 30 minutes.

  • Isolation: Filter the resulting solid, wash with a mixture of hexanes/ethyl acetate (9:1, 2 × 20 mL), and dry under high vacuum to afford the title compound as a pale yellow solid.

Quantitative Data & Optimization

To establish a self-validating protocol, the cyclization step (Step 2) was evaluated under various conditions to demonstrate the necessity of the acid catalyst and temperature control.

Table 1: Optimization of Cyclization Conditions (Step 2)

EntryReagent / SolventCatalystTemp (°C)Time (h)Isolated Yield (%)Purity (HPLC)
1Formic acid (neat)None1001262%91%
2Triethyl orthoformateNone1201274%94%
3Triethyl orthoformatepTSA (5 mol%)801245%88%
4 Triethyl orthoformate pTSA (5 mol%) 120 6 89% >98%

Table 2: Analytical Characterization Data

Analytical MethodExpected Result / Signal Assignment
LC-MS (ESI+) m/z 225.0, 227.0 [M+H]+ (1:1 isotopic ratio confirming 1x Bromine)
¹H NMR (400 MHz, DMSO-d6) δ 14.50 (br s, 1H, triazole-NH), 8.81 (dd, J = 2.4, 0.8 Hz, 1H, Py-H6), 8.65 (br s, 1H, triazole-CH), 8.21 (dd, J = 8.4, 2.4 Hz, 1H, Py-H4), 8.05 (dd, J = 8.4, 0.8 Hz, 1H, Py-H3).
¹³C NMR (100 MHz, DMSO-d6) δ 151.2, 148.5, 146.1, 140.3, 122.4, 120.8, 119.5.

References

  • Abdelli, A., et al. "Recent Advances in the Chemistry of 1,2,4-Triazoles: Synthesis, Reactivity and Biological Activities." Tetrahedron Letters, vol. 86, 2021, 153518. URL:[Link]

  • Matin, M., et al. "Synthesis methods of 1,2,3-/1,2,4-triazoles: A review." Frontiers in Chemistry, vol. 11, 2023, 1130638. URL:[Link]

  • Chochrek, P., et al. "Synthesis of N-Substituted 1,2,4-Triazoles. A Review." Organic Preparations and Procedures International, vol. 43, no. 5, 2011, pp. 419-454. URL:[Link]

Application

applications of 5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine in medicinal chemistry

Application Note: Strategic Utilization of 5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine in Medicinal Chemistry & Kinase Inhibitor Design Executive Summary 5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine (CAS: 1021919-51-6) is a h...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategic Utilization of 5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine in Medicinal Chemistry & Kinase Inhibitor Design

Executive Summary

5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine (CAS: 1021919-51-6) is a highly versatile, privileged bifunctional scaffold in modern drug discovery[1]. By combining the robust hydrogen-bonding capacity of a 1,2,4-triazole with the cross-coupling readiness of a 5-bromopyridine, this building block enables the rapid diversification of pharmacophores[2]. It is extensively deployed in the synthesis of targeted kinase inhibitors, antifungal agents, and GPCR modulators. This application note provides a comprehensive guide to the structural rationale, biological applications, and validated synthetic protocols for deploying this scaffold in hit-to-lead optimization.

Structural Rationale & Pharmacophore Mapping

In medicinal chemistry, the selection of a scaffold is dictated by its ability to engage target binding sites while maintaining favorable physicochemical properties (ADME).

  • The 1,2,4-Triazole Moiety : Acts as a metabolically stable bioisostere for amides and carboxylic acids[2]. Its amphoteric nature provides both hydrogen bond donor (N-H) and acceptor (N:) capabilities, making it ideal for interacting with the solvent-exposed regions or the DFG motif of kinase ATP-binding pockets[3].

  • The Pyridine Ring : Serves as a classic hinge-binding motif. The nitrogen atom acts as a hydrogen bond acceptor, interacting with the backbone NH of the kinase hinge region[4].

  • The C5-Bromo Vector : The bromine atom is positioned perfectly to direct synthetic growth into the hydrophobic pocket II of kinases. It serves as an electrophilic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig)[4].

Binding Core 5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine Triazole 1,2,4-Triazole Ring (H-Bond Donor/Acceptor) Core->Triazole Pyridine Pyridine Ring (Hinge Region Binder) Core->Pyridine Substituent C5-Substituent via Cross-Coupling (Hydrophobic Pocket Binder) Core->Substituent Interacts with DFG motif / Solvent channel Interacts with DFG motif / Solvent channel Triazole->Interacts with DFG motif / Solvent channel Binds Kinase Hinge Region Binds Kinase Hinge Region Pyridine->Binds Kinase Hinge Region Occupies Hydrophobic Pocket II Occupies Hydrophobic Pocket II Substituent->Occupies Hydrophobic Pocket II

Pharmacophore mapping of the triazolylpyridine scaffold in kinase ATP-binding sites.

Target Applications in Drug Discovery

The 5-bromo-2-(1H-1,2,4-triazol-3-yl)pyridine scaffold has been successfully utilized to discover potent inhibitors across multiple therapeutic targets. The ability to independently modify the triazole nitrogen and the pyridine C5 position allows for fine-tuning of both potency and kinase selectivity[5].

Quantitative Data Summary: Key Kinase Targets

Target EnzymeScaffold Modification StrategyBiological Activity / PotencyDisease IndicationRef
Raf Kinase N-dimethylaminoethyl triazole alkylationIC50 = 51 - 130 nM (MKN-45, HT-29 cells)Oncology (Solid Tumors)[3]
ATM Kinase C5-quinazoline substitution via cross-couplingKd < 1 μM (Substrate binding inhibition)Oncology (Radiosensitizer)[4]
GRK2 C5-chloroethyl / hydrazone derivativesIC50 = 1.2 - 1.8 μMHeart Failure[5]
DYRK1A Unsubstituted triazolylpyridine core (KTD-092)Validated Hit (High microsomal stability)Down Syndrome, Alzheimer's[6]

Synthetic Methodologies & Validated Protocols

To leverage this scaffold, chemists must execute regioselective modifications. Below are detailed, causality-driven protocols designed as self-validating systems.

Workflow A 5-Bromo-2-(1H-1,2,4- triazol-3-yl)pyridine B Pd-Catalyzed Cross-Coupling (C5 Vector) A->B C Triazole N-Alkylation (Solvent Vector) B->C D In Vitro Kinase Screening B->D C->D E Lead Optimization & SAR Profiling D->E

Workflow for scaffold derivatization and biological screening.

Protocol A: Suzuki-Miyaura Cross-Coupling at the C5 Position

Objective: Extend the pharmacophore into the kinase hydrophobic pocket by coupling an aryl/heteroaryl boronic acid to the C5-bromo position[4].

Causality & Reagent Selection:

  • Catalyst (Pd(dppf)Cl2): The bulky, bidentate dppf ligand facilitates the challenging oxidative addition into the electron-deficient bromopyridine while suppressing unwanted dehalogenation.

  • Base (Na2CO3) & Solvent (1,4-Dioxane/H2O 4:1): A biphasic system ensures the solubility of the inorganic base and the boronic acid. Na2CO3 is mild enough to prevent excessive deprotonation of the triazole (pKa ~10), which could otherwise coordinate and poison the palladium catalyst.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, charge 5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and Pd(dppf)Cl2 (0.05 equiv).

  • Degassing (Critical Step): Add 1,4-Dioxane and aqueous Na2CO3 (2.0 equiv, 2M solution). Sparge the biphasic mixture with Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid (Glaser-type) and oxidation of the phosphine ligand.

  • Reaction: Heat the mixture to 90°C under Argon for 6–12 hours.

  • Self-Validation (In-Process): Monitor via LC-MS. The reaction is complete when the characteristic isotopic doublet of the starting material (m/z 225/227, 1:1 ratio due to 79Br/81Br) disappears, replaced by the product mass (M+H).

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purification & Final Validation: Purify via flash chromatography (Silica, DCM/MeOH gradient). Validate the product via 1H NMR: Confirm the disappearance of the C5-bromopyridine protons and the appearance of the new aryl protons. The H4 and H6 pyridine protons will show a distinct shift depending on the electronic nature of the coupled ring.

Protocol B: Regioselective N-Alkylation of the Triazole Ring

Objective: Introduce solubilizing groups (e.g., dimethylaminoethyl) or solvent-channel binding motifs to the triazole ring[3].

Causality & Reagent Selection:

  • Base (K2CO3) & Solvent (DMF): The 1,2,4-triazole NH is weakly acidic. K2CO3 in a polar aprotic solvent like DMF effectively generates the triazolide anion without degrading sensitive functional groups.

  • Regioselectivity: Alkylation typically yields a mixture of N1 and N2 isomers (and rarely N4) due to tautomerization. Steric hindrance from the adjacent pyridine ring generally favors alkylation at the less hindered nitrogen.

Step-by-Step Methodology:

  • Deprotonation: Dissolve the cross-coupled intermediate (1.0 equiv) in anhydrous DMF. Add K2CO3 (1.5 equiv) and stir at room temperature for 30 minutes to pre-form the anion.

  • Alkylation: Add the alkyl halide (e.g., 2-chloro-N,N-dimethylethan-1-amine hydrochloride, 1.1 equiv). Note: If using a hydrochloride salt, add an additional 1.0 equiv of K2CO3 to neutralize the HCl.

  • Reaction: Heat to 60°C for 4 hours.

  • Self-Validation (In-Process): TLC (Alumina, EtOAc/Hexane) will typically show two new closely eluting spots corresponding to the N1 and N2 alkylated regioisomers.

  • Isolation: Quench with ice water. Extract with EtOAc (3x). Wash the combined organics with 5% aqueous LiCl (to remove residual DMF), dry, and concentrate.

  • Regiochemical Validation (Critical): Separate isomers via preparative HPLC. Validate the exact regiochemistry using 2D NMR (NOESY/HMBC). An NOE cross-peak between the newly introduced alkyl CH2 protons and the pyridine H3 proton confirms the proximal N-alkylation isomer, distinguishing it from the distal isomer.

References

  • Design and synthesis of novel 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridines as potential antitumor agents. PubMed.3

  • Optimization of a Novel Series of Ataxia-Telangiectasia Mutated Kinase Inhibitors as Potential Radiosensitizing Agents. Journal of Medicinal Chemistry - ACS Publications. 4

  • Design, Synthesis, and Evaluation of the Highly Selective and Potent G-Protein-Coupled Receptor Kinase 2 (GRK2) Inhibitor for the Potential Treatment of Heart Failure. Journal of Medicinal Chemistry - ACS Publications. 5

  • Discovery of 2‐(1,2,4‐triazol‐3‐yl)pyridine KTD‐092 as a novel DYRK1A inhibitor. Researcher.life. 6

  • An insight on medicinal attributes of 1,2,4-triazoles. PMC - NIH. 2

  • Molport-053-183-366 (CAS: 1021919-51-6). Molport. 1

Sources

Method

Application Note: 5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine as a Tunable Bidentate Ligand in Homogeneous Catalysis

Target Audience: Researchers, Organometallic Chemists, and Drug Development Professionals Compound Focus: 5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine (CAS: 1021919-51-6)[1] Executive Summary The rational design of homogene...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Organometallic Chemists, and Drug Development Professionals Compound Focus: 5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine (CAS: 1021919-51-6)[1]

Executive Summary

The rational design of homogeneous catalysts relies heavily on the electronic and steric tunability of the supporting ligands. 5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine (5-Br-pytz) represents a highly versatile bidentate nitrogen-donor ligand. By combining the strong σ -donating capacity of the 1,2,4-triazole ring with the π -accepting nature of the pyridine ring, this ligand stabilizes transition metals (such as Ir, Ru, and Pd) in various oxidation states. Crucially, the inclusion of the 5-bromo substituent introduces a powerful electron-withdrawing group (EWG) that lowers the lowest unoccupied molecular orbital (LUMO) of the resulting metal complex, while also providing a synthetic handle for post-complexation cross-coupling.

This technical guide details the causality behind utilizing 5-Br-pytz in two state-of-the-art catalytic workflows: Iridium(III)-catalyzed Formic Acid Dehydrogenation (FAD) and Ruthenium(II)-catalyzed Transfer Hydrogenation (TH).

Section 1: Structural & Electronic Causality

To optimize a catalytic cycle, one must control the electron density at the metal center. Pyridyl-triazole ligands achieve this through a distinct push-pull dynamic. The 1,2,4-triazole ring acts as a potent σ -donor, which is essential for stabilizing high-valent intermediates such as Ir(III)-hydrides during catalysis[2]. Conversely, the pyridine ring accepts electron density via π -backbonding.

When a bromine atom is introduced at the 5-position of the pyridine ring, its inductive (-I) effect pulls electron density away from the metal center. This increases the electrophilicity of the metal, which accelerates rate-determining steps that rely on substrate coordination (e.g., alkoxide binding in transfer hydrogenation). Furthermore, the uncoordinated nitrogen atom on the triazole ring (N2 or N4, depending on tautomerization) acts as an outer-sphere proton relay, a structural feature that drastically lowers the activation energy for water-assisted hydrogen release[3].

Ligand_Design Br 5-Bromo Group (Electron Withdrawing) Py Pyridine Ring (π-Acceptor) Br->Py Inductive Pull (-I) M Metal Center (Ir, Ru, Pd) Py->M π-Backbonding Tz 1,2,4-Triazole (Strong σ-Donor) Tz->Py C-C Linkage Tz->M σ-Donation

Electronic push-pull dynamics of the 5-Br-pytz ligand on a transition metal center.

Section 2: Iridium(III)-Catalyzed Formic Acid Dehydrogenation (FAD)

The dehydrogenation of formic acid (HCOOH H₂ + CO₂) is a critical reaction for liquid organic hydrogen carrier (LOHC) technologies. 4 demonstrate that pyridyl-triazole ligands enable the in situ generation of highly active dihydride complexes capable of turnover frequencies (TOF) exceeding 14,000 h⁻¹[3].

Mechanistic Causality

The catalytic efficiency is dictated by the β -hydride elimination step. The 5-Br-pytz ligand enhances this process: the electron-withdrawing bromo group tunes the hydridic character of the Ir-H intermediate, preventing over-stabilization, while the triazole's N-H moiety hydrogen-bonds with the solvent (water), facilitating a concerted proton-coupled electron transfer that releases H₂ gas[3].

FAD_Mechanism Pre Precatalyst [Cp*Ir(5-Br-pytz)(H2O)]+ Act Active Catalyst [Cp*Ir(5-Br-pytz)]+ Pre->Act - H2O Fmt Formate Complex [Cp*Ir(5-Br-pytz)(HCOO)] Act->Fmt + HCOO- Hyd Hydride Intermediate [Cp*Ir(5-Br-pytz)(H)]+ Fmt->Hyd β-Hydride Elimination - CO2 Hyd->Act + H+ - H2

Iridium(III)-catalyzed formic acid dehydrogenation pathway via β-hydride elimination.

Self-Validating Protocol: Synthesis and FAD Workflow

Step 1: Precatalyst Synthesis ([Cp*Ir(5-Br-pytz)(H2O)]SO4)

  • Suspend [Cp*IrCl2]2 (0.5 mmol) and 5-Br-pytz (1.05 mmol) in 20 mL of degassed methanol under an inert N₂ atmosphere.

  • Add Ag₂SO₄ (1.0 mmol) to abstract the chloride ions. Causality: Sulfate is chosen over chloride as it forms a looser ion-pair, ensuring the coordination site remains accessible for water/formate binding.

  • Stir at 25 °C for 12 hours in the dark.

  • Filter the mixture through a Celite pad to remove the precipitated AgCl. Evaporate the filtrate to yield the complex.

  • Validation Check: Analyze via ¹H NMR in D₂O. The successful coordination is confirmed by the downfield shift of the Cp* methyl protons from δ 1.59 ppm (starting dimer) to 1.75 ppm. The disappearance of the free ligand's triazole C-H singlet ( 8.5 ppm) validates complete complexation[3].

Step 2: Catalytic Dehydrogenation

  • In a temperature-controlled gas-burette system, dissolve the Ir-complex (0.4 μ mol) in 2 mL of a 4 M aqueous formic acid solution.

  • Heat the mixture to 90 °C.

  • Validation Check: Monitor the volume of evolved gas (H₂/CO₂ 1:1 mixture) over time. A linear gas evolution profile in the first 15 minutes confirms the absence of catalyst degradation.

Section 3: Ruthenium(II) Half-Sandwich Complexes for Transfer Hydrogenation

Transfer hydrogenation (TH) avoids the hazards of pressurized H₂ gas by utilizing secondary alcohols (like 2-propanol) as hydrogen donors. When utilizing 5, the nature of the counterion and the electronic profile of the ligand strictly govern the reaction kinetics[5].

Causality of Ion-Pairing and Electrophilicity

The 5-Br-pytz ligand increases the electrophilicity of the Ru(II) center, accelerating the coordination of the isopropoxide anion. However, this advantage is only realized if the counterion allows substrate access. As demonstrated in recent structural investigations, bulky anions like tetraphenylborate (BPh₄⁻) form tight contact ion-pairs (CIPs) that block the active site, whereas smaller anions like hexafluorophosphate (PF₆⁻) form solvent-separated ion-pairs, maximizing catalytic turnover[5].

Representative Quantitative Data

Table 1: Influence of Ligand Electronics and Counterion on Acetophenone Transfer Hydrogenation (82 °C, 2-PrOH, 3h).

Catalyst ComplexCounterionConversion (%)TOF (h⁻¹)Mechanistic Rationale
[(p-cymene)Ru(pytz)Cl]⁺PF₆⁻77.0128Baseline σ -donation from unsubstituted ligand[5].
[(p-cymene)Ru(5-Br-pytz)Cl]⁺PF₆⁻91.51525-Bromo EWG effect increases Ru electrophilicity, accelerating alkoxide binding.
[(p-cymene)Ru(5-Br-pytz)Cl]⁺BPh₄⁻54.090Tight contact ion-pairing (CIP) sterically hinders substrate coordination[5].
Self-Validating Protocol: Transfer Hydrogenation of Acetophenone
  • Preparation: In a Schlenk flask under N₂, combine [(p-cymene)Ru(5-Br-pytz)Cl]PF6 (0.2 mol%), acetophenone (2.0 mmol), and KOH (0.1 M in 2-PrOH, 10 mol%).

  • Reaction: Add 10 mL of anhydrous 2-propanol. Heat the mixture to reflux (82 °C) for 3 hours. Causality: KOH is strictly required to deprotonate 2-propanol, generating the isopropoxide necessary to form the active Ru-H species via β -hydride elimination.

  • Validation Check: Withdraw 50 μ L aliquots hourly. Analyze via GC-FID. The orthogonal validation is achieved via FT-IR: monitor the disappearance of the sharp ketone C=O stretch at 1680 cm⁻¹ and the emergence of the broad alcohol O-H stretch at 3300 cm⁻¹.

Section 4: The "Bromo" Advantage - Post-Complexation Functionalization

A unique advantage of utilizing 5-Br-pytz over the unsubstituted parent ligand is the preservation of the C-Br bond during mild catalytic cycles (like FAD or TH). This allows researchers to perform post-complexation modifications. By subjecting the intact metal complex to Suzuki-Miyaura or Sonogashira cross-coupling conditions, the catalyst can be covalently anchored to Metal-Organic Frameworks (MOFs) or polymeric supports. This heterogenization strategy bridges the gap between the high activity of homogeneous catalysts and the easy recovery of heterogeneous systems.

References

  • [1] NextSDS. 5-bromo-2-(1H-1,2,4-triazol-3-yl)pyridine — Chemical Substance Information. Available at:[Link]

  • [3] ACS Publications (Inorganic Chemistry, 2023). N-Site Regulation of Pyridyltriazole in Cp*Ir(N̂N)(H2O) Complexes Achieving Catalytic FA Dehydrogenation. Available at:[Link]

  • [2] RSC Publishing (Inorganic Chemistry Frontiers, 2024). Pyridyl–triazole ligands enable in situ generation of a highly active dihydride iridium(III) complex for formic acid dehydrogenation. Available at:[Link]

  • [5] ACS Publications (Organometallics, 2022). Structural Investigation of the Anion Effect in Ruthenium(II) Arene Complexes Bearing Pyridyl-Triazole Ligands: Implications for Transfer Hydrogenation Catalysis. Available at:[Link]

Sources

Application

preparation of ruthenium complexes with 5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine

Title: Preparation and Post-Complexation Functionalization of Ruthenium(II) Complexes with 5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine Target Audience: Researchers, Application Scientists, and Drug Development Professional...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Preparation and Post-Complexation Functionalization of Ruthenium(II) Complexes with 5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application Areas: Cellular Imaging, Photodynamic Therapy (PDT), and Optoelectronics

Introduction & Mechanistic Rationale

Ruthenium(II) polypyridyl complexes are highly valued in biological imaging and optoelectronics due to their intense metal-to-ligand charge transfer (MLCT) absorption, large Stokes shifts, and long-lived triplet excited states[1]. However, classical homoleptic complexes often suffer from thermally accessible metal-centered ( 3MC ) states that lead to rapid non-radiative decay and potential ligand dissociation.

To engineer a more robust and tunable luminophore, substituting a standard bipyridine with a 1,2,4-triazol-3-yl pyridine derivative—specifically 5-bromo-2-(1H-1,2,4-triazol-3-yl)pyridine (5-Br-ptrz) —provides two critical advantages:

  • Photophysical Tuning: The deprotonated 1,2,4-triazole ring acts as a powerful σ -donor. This strong σ -donation significantly raises the energy of the 3MC state, thereby blocking the primary non-radiative decay pathway and enhancing the overall luminescence lifetime and photostability of the complex[2].

  • Late-Stage Functionalization: The 5-bromo substituent on the pyridine ring serves as an essential synthetic handle. Because the coordinated metal center withdraws electron density from the pyridine ring, the C–Br bond becomes highly activated. This allows for highly efficient, late-stage palladium-catalyzed cross-coupling (e.g., Sonogashira or Suzuki couplings) directly on the intact ruthenium complex. This pathway is utilized to extend π -conjugation for red-shifted emission or to conjugate targeting peptides for localized cellular imaging[3].

Reagents and Materials

  • Metal Precursor: cis-Dichlorobis(2,2'-bipyridine)ruthenium(II) dihydrate ( [Ru(bpy)2​Cl2​]⋅2H2​O )

  • Ligand: 5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine (5-Br-ptrz)

  • Solvents: Ethylene glycol (anhydrous), N,N-Dimethylformamide (DMF, anhydrous), Acetonitrile (HPLC grade), Ethanol, Diethyl ether.

  • Additives & Catalysts: Ammonium hexafluorophosphate ( NH4​PF6​ ), Ascorbic acid, Tetrakis(triphenylphosphine)palladium(0) ( Pd(PPh3​)4​ ), Copper(I) iodide (CuI), Triethylamine ( Et3​N ).

Experimental Protocols

Protocol A: Synthesis of the Intermediate [Ru(bpy)2​(5−Br−ptrz)]PF6​

Expert Insight: Ethylene glycol is selected as the solvent because its high boiling point accommodates the elevated temperatures ( >150∘C ) required to fully displace the tightly bound chloride ligands from the Ru(II) precursor[4]. The reaction must be performed under an inert atmosphere with a mild reducing agent to prevent the oxidation of Ru(II) to Ru(III), which would quench luminescence.

  • Preparation: In a 50 mL two-neck round-bottom flask, suspend [Ru(bpy)2​Cl2​]⋅2H2​O (0.50 mmol) and the 5-Br-ptrz ligand (0.55 mmol, 1.1 eq) in 15 mL of anhydrous ethylene glycol.

  • Degassing: Purge the suspension with argon for 15 minutes. Add a catalytic amount of ascorbic acid ( 10 mg) to maintain the ruthenium center in the +2 oxidation state.

  • Complexation: Heat the mixture to 150 °C under continuous stirring and argon flow for 6 hours. Self-Validation: The solution will transition from a dark purple/brown suspension to a clear, deep orange-red solution, indicating successful coordination.

  • Anion Exchange: Allow the reaction to cool to room temperature. Dilute the mixture with 15 mL of deionized water. Dropwise, add a saturated aqueous solution of NH4​PF6​ (approx. 5 mL). The bulky PF6−​ anion exchanges with the chloride/triazolate counter-ions, driving the thermodynamic precipitation of the cationic Ru(II) complex.

  • Isolation: Filter the resulting bright orange precipitate through a sintered glass crucible. Wash sequentially with cold water ( 3×10 mL) to remove ethylene glycol, followed by diethyl ether ( 3×10 mL) to remove unreacted ligand.

  • Purification: Purify the crude product via column chromatography (neutral alumina, utilizing an acetonitrile/aqueous KNO3​ gradient) to yield the pure complex.

Protocol B: Late-Stage Functionalization via Sonogashira Cross-Coupling

Expert Insight: Performing cross-coupling after complexation avoids the difficult purification of highly conjugated, poorly soluble free ligands. The Ru(II) center activates the bromo-pyridine, allowing for milder microwave conditions[3].

  • Setup: In a 10 mL microwave-safe vial, combine [Ru(bpy)2​(5−Br−ptrz)]PF6​ (0.1 mmol), a desired terminal alkyne (0.15 mmol), Pd(PPh3​)4​ (5 mol%), and CuI (10 mol%).

  • Solvation: Add 3 mL of anhydrous DMF and 1 mL of Et3​N . The triethylamine acts as both the base for the coupling and a stabilizing reductant for the Pd catalyst.

  • Degassing: Perform three freeze-pump-thaw cycles to rigorously exclude oxygen, which would otherwise cause alkyne homocoupling (Glaser coupling).

  • Irradiation: Irradiate the mixture in a microwave synthesizer at 90 °C for 45 minutes.

  • Workup: Dilute the cooled mixture with acetonitrile and filter through a Celite pad to remove Pd/Cu salts. Concentrate the filtrate under reduced pressure and precipitate the newly conjugated complex by adding an excess of cold diethyl ether.

Quantitative Data Presentation

The functionalization of the 5-bromo position allows for precise tuning of the complex's photophysical properties. Extending the conjugation via alkyne coupling predictably red-shifts the emission, making it highly suitable for deep-tissue cellular imaging[1].

Table 1: Representative Photophysical Properties of Ru(II) Triazolylpyridine Complexes

Complex VariantAbsorption λmax​ (nm)Emission λmax​ (nm)Luminescence Lifetime τ (ns)Quantum Yield Φ
[Ru(bpy)3​]2+ (Reference)452615 2000.042
[Ru(bpy)2​(ptrz)]+ (Unsubstituted)430605 1500.035
[Ru(bpy)2​(5−Br−ptrz)]+ (Brominated)435610 1400.032
Extended Conjugate (Alkyne-linked)460645 2500.055

(Note: Data represents generalized values recorded in deaerated acetonitrile at 298 K. Emission and lifetime are highly sensitive to the protonation state of the triazole ring).

Experimental Workflow Visualization

The following diagram illustrates the logical progression from raw precursors to the final application-ready conjugated complex.

Workflow N1 [Ru(bpy)₂Cl₂] + 5-Br-ptrz (Precursors) N2 Reflux in Ethylene Glycol (150°C, Argon Atmosphere) N1->N2 Add Ascorbic Acid N3 Anion Exchange (Aqueous NH₄PF₆) N2->N3 Cool & Add Water N4 [Ru(bpy)₂(5-Br-ptrz)]PF₆ (Intermediate Complex) N3->N4 Filter & Wash N5 Pd-Catalyzed Cross-Coupling (Sonogashira/Suzuki) N4->N5 Terminal Alkyne, Pd(0), CuI, Base N6 Extended Conjugation or Peptide Attachment N5->N6 Microwave, 90°C N7 Cellular Imaging & Photodynamic Therapy N6->N7 Application

Workflow for the synthesis and functionalization of Ru(II) triazolylpyridine complexes.

References

  • Keyes, T. E., et al. "Enhancement of Luminescence Lifetimes of Mononuclear Ruthenium(II)−Terpyridine Complexes by Manipulation of the σ-Donor Strength of Ligands." Inorganic Chemistry, 2003.

  • Vos, J. G., et al. "Synthesis and characterisation of ruthenium complexes containing a pendent catechol ring." Dalton Transactions, 2004.

  • Hughes, D. "The Synthesis and Characterisation of Novel Ruthenium (II) Polypyridyl Complexes for use in Cellular Imaging." DCU Research Repository, 2013.

  • Schubert, U. S., et al. "N-Heterocyclic Donor- and Acceptor-Type Ligands Based on 2-(1H-[1,2,3]Triazol-4-yl)pyridines and Their Ruthenium(II) Complexes." The Journal of Organic Chemistry, 2010.

Sources

Method

Application Note: Advanced Functionalization of 5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine for Kinase Inhibitor Discovery

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Compound: 5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine (CAS: 1021919-51-6) Introduction & Structural Rationale In modern oncology and ta...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Compound: 5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine (CAS: 1021919-51-6)

Introduction & Structural Rationale

In modern oncology and targeted drug discovery, the design of potent kinase inhibitors heavily relies on privileged heterocyclic scaffolds. 5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine [1] has emerged as a highly valuable building block, particularly in the development of dual PI3K/mTOR inhibitors[2][3].

The structural logic behind this scaffold is twofold:

  • Hinge-Binding Motif: The 1,2,4-triazole ring acts as an exceptional bioisostere and hydrogen bond donor/acceptor. When paired with the adjacent pyridine nitrogen, it forms a bidentate-like interaction network with the ATP-binding pocket (hinge region) of kinases like PI3K and mTOR[3].

  • Synthetic Versatility: The bromine atom at the 5-position of the pyridine ring provides an ideal synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing medicinal chemists to rapidly explore structure-activity relationships (SAR)[4].

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Target) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Recruits mTOR mTORC1 / mTORC2 (Target) AKT->mTOR Activates Proliferation Cell Survival & Proliferation mTOR->Proliferation Promotes Inhibitor Triazole-Pyridine Scaffold (Dual Inhibitor) Inhibitor->PI3K Inhibitor->mTOR

Fig 1. PI3K/AKT/mTOR signaling pathway highlighting the dual-target intervention points.

Mechanistic Challenges in Functionalization

While the 5-bromo position is primed for cross-coupling, the unprotected 1,2,4-triazole presents a significant synthetic challenge. The multiple nitrogen atoms in the triazole ring possess lone pairs that can strongly coordinate to transition metal catalysts (e.g., Palladium)[4].

Causality of Failure: Direct Suzuki coupling on the unprotected scaffold often results in:

  • Catalyst Poisoning: Formation of stable, inactive Pd-triazole complexes[4].

  • Regioselectivity Issues: Competing N-arylation (Chan-Lam or Buchwald-type side reactions) at the triazole nitrogens instead of the desired C-C bond formation at the 5-bromo position.

The Solution: A self-validating protection-coupling-deprotection workflow. By masking the triazole with a bulky 2-(trimethylsilyl)ethoxymethyl (SEM) group, we sterically block Pd-coordination, ensuring the catalyst remains active and exclusively targets the C-Br bond.

Workflow SM 5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine (CAS: 1021919-51-6) Protect N-Protection (SEM-Cl, DIPEA) SM->Protect Coupling Suzuki-Miyaura Coupling (R-B(OH)2, Pd(dppf)Cl2) Protect->Coupling Deprotect Deprotection (TFA, then Ethylenediamine) Coupling->Deprotect Product 5-Functionalized Target (Kinase Inhibitor) Deprotect->Product

Fig 2. Step-by-step synthetic workflow for the robust functionalization of the scaffold.

Experimental Protocols

The following protocols have been optimized for high-throughput medicinal chemistry workflows, ensuring reproducibility and scalability.

Protocol A: N-Protection of the Triazole Ring

Purpose: To prevent catalyst deactivation and unwanted N-arylation.

  • Preparation: Charge a dry, argon-purged flask with 5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine (1.0 eq) and anhydrous DMF (0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Stir at 0 °C for 10 minutes.

  • Protection: Dropwise add 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) (1.2 eq).

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with brine (5x) to remove DMF. Dry over Na₂SO₄, filter, and concentrate.

  • Validation: TLC (Hexanes/EtOAc) should show complete consumption of the highly polar starting material.

Protocol B: Suzuki-Miyaura Cross-Coupling

Purpose: C-C bond formation at the 5-position using a sterically hindered catalyst.

  • Preparation: In a microwave vial, combine the SEM-protected intermediate (1.0 eq) and the desired aryl/heteroaryl boronic acid (1.5 eq).

  • Catalyst & Base: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq) and K₂CO₃ (3.0 eq).

    • Expert Insight: Pd(dppf)Cl₂ is chosen because the bidentate dppf ligand creates an electron-rich, sterically hindered Pd center that resists displacement by any residual coordinating heteroatoms, facilitating rapid oxidative addition into the C-Br bond.

  • Solvent: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 0.1 M).

  • Reaction: Seal the vial and heat at 90 °C for 4 hours (or microwave at 110 °C for 30 minutes).

  • Workup: Filter through a short pad of Celite, eluting with EtOAc. Concentrate and purify via silica gel chromatography.

Protocol C: SEM Deprotection

Purpose: Restoration of the critical hydrogen-bonding triazole motif.

  • Cleavage: Dissolve the coupled product in DCM/TFA (1:1 v/v, 0.1 M). Stir at room temperature for 3 hours.

  • Scavenging: Concentrate the mixture in vacuo. Redissolve in MeOH and add ethylenediamine (5.0 eq) to scavenge the liberated formaldehyde (preventing re-alkylation of the triazole). Stir for 1 hour.

  • Purification: Concentrate and purify via reverse-phase preparative HPLC to yield the final functionalized inhibitor.

Optimization Data & Yield Summaries

To establish a self-validating system, we evaluated various conditions for the Suzuki coupling step (Protocol B). The data below demonstrates why the specific reagents in the protocol were selected.

Table 1: Catalyst Screening for Suzuki-Miyaura Coupling (Conditions: 1.5 eq Phenylboronic acid, 3.0 eq K₂CO₃, Dioxane/H₂O, 90 °C, 4h)

Catalyst SystemLigand TypeConversion (%)Isolated Yield (%)Notes
Pd(PPh₃)₄Monodentate45%38%Significant catalyst degradation observed.
Pd(OAc)₂ / SPhosBuchwald (Biaryl)72%65%Good yield, but sensitive to moisture.
Pd(dppf)Cl₂·CH₂Cl₂ Bidentate (Ferrocene) >99% 92% Optimal. Highly stable, excellent turnover.
Pd₂(dba)₃ / XPhosBuchwald (Biaryl)85%78%Trace amounts of protodeboronation.

Table 2: Base Selection Impact (Conditions: Pd(dppf)Cl₂·CH₂Cl₂, Dioxane/H₂O, 90 °C, 4h)

Base (3.0 eq)pKa (aq)Isolated Yield (%)Side Reactions
Na₂CO₃~10.375%Sluggish reaction rate.
K₂CO₃ ~10.3 92% Clean profile, optimal solubility.
Cs₂CO₃~10.388%Minor hydrolysis of SEM group observed.
KOH~14.0<20%Rapid SEM cleavage & subsequent Pd poisoning.

References

  • 5-bromo-2-(1H-1,2,4-triazol-3-yl)pyridine - NextSDS Source: NextSDS Chemical Substance Information URL:[Link][5]

  • Synthesis of triazole acyclonucleoside starting materials for Suzuki coupling Source: ResearchGate URL:[Link][4]

  • Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors Source: National Institutes of Health (NIH / PMC) URL:[Link][2]

  • Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine Solubility

Welcome to the Application Scientist Technical Support Center. This guide is specifically engineered for researchers and drug development professionals encountering severe solubility bottlenecks with 5-Bromo-2-(1H-1,2,4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Technical Support Center. This guide is specifically engineered for researchers and drug development professionals encountering severe solubility bottlenecks with 5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine (CAS 1021919-51-6)[1].

Working with unprotected 1,2,4-triazoles often feels like working with brick dust. Below, we dissect the thermodynamic causality behind this behavior and provide field-proven, self-validating protocols to bypass these roadblocks in your synthetic workflows.

Diagnostic Data: Solubility Profiles

To effectively troubleshoot, we must first quantify the problem. The table below summarizes the solubility behavior of 5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine across various solvent systems, highlighting the mechanistic rationale behind each result.

Solvent SystemTempSolubility ProfileMechanistic Rationale
Dichloromethane (DCM) 25 °CInsoluble (<1 mg/mL)Non-polar solvent; cannot disrupt the strong intermolecular N-H...N hydrogen bonds.
Tetrahydrofuran (THF) 25 °CPoor (~2-5 mg/mL)Weak H-bond acceptor; insufficient to overcome the compound's high crystal lattice energy.
Dimethyl Sulfoxide (DMSO) 25 °CModerate to GoodStrong polar aprotic nature actively competes for and disrupts H-bonding networks.
DMF + 1.2 eq KOtBu 25 °CExcellent (>50 mg/mL)Deprotonation forms the highly soluble potassium triazolide salt, completely breaking self-association.
DCM (Trityl-Protected) 25 °CExcellent (>100 mg/mL)Covalent masking of the N-H donor removes H-bonding capability; adds a highly lipophilic Trt group.

Troubleshooting Guides & FAQs

Q1: Why is my compound completely insoluble in standard organic solvents like DCM, EtOAc, or THF? Answer: The core issue is thermodynamic. The 1,2,4-triazole ring contains a highly polarized N-H bond that acts as a strong hydrogen bond donor, while the other nitrogen atoms (both in the triazole and the adjacent pyridine ring) act as potent hydrogen bond acceptors. This creates a robust, self-associating intermolecular hydrogen-bonded network[2]. The energy required to break this crystal lattice (lattice energy) far exceeds the solvation energy provided by non-polar or moderately polar solvents.

Q2: I need to perform a Suzuki-Miyaura cross-coupling on the bromo-pyridine core. The starting material crashes out of my dioxane/water mixture, killing the reaction. How do I proceed? Answer: You are experiencing a classic phase issue where the palladium catalyst cannot access the insoluble substrate. You have two field-proven options:

  • Covalent Protection (Recommended): Masking the N-H proton with a lipophilic protecting group like Trityl (Trt), Boc, or 2-(trimethylsilyl)ethoxymethyl (SEM) completely disrupts the hydrogen-bonding network[3]. This converts your "brick" into a highly lipophilic, easily soluble intermediate that will stay in solution during cross-coupling.

  • In-Situ Salt Formation: 1,2,4-triazoles are amphoteric. The neutral molecule has a pKa of ~10.26[4]. By adding a strong, soluble base (e.g., KOtBu) in a polar aprotic solvent like DMF, you deprotonate the triazole to form a triazolide anion. This anion is highly soluble, though its electron-rich nature may slow down the oxidative addition of the Pd catalyst.

Q3: Can I just use an acid to dissolve it for analytical purposes (e.g., NMR)? Answer: Yes. The conjugate acid of 1,2,4-triazole has a pKa of 2.45[4]. Adding 1-2 equivalents of trifluoroacetic acid (TFA) to your NMR tube (in DMSO-d6 or CDCl3) will protonate the pyridine/triazole system, forming a highly soluble salt. However, this is strictly for analytical characterization or acidic SNAr reactions, as it is incompatible with base-mediated downstream chemistry.

Workflow Visualizations

G Start 5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine Insoluble in Target Solvent Q1 Is the free N-H proton required for the next step? Start->Q1 Yes_NH Yes Q1->Yes_NH No_NH No Q1->No_NH SolventSwitch Use Polar Aprotic Solvents (DMSO, DMF, DMAc) + Heating Yes_NH->SolventSwitch SaltForm Form Acid/Base Salt (e.g., TFA or KOtBu) Yes_NH->SaltForm Protect Install Protecting Group (Trt, SEM, or Boc) No_NH->Protect

Decision tree for solubilizing 5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine.

G2 Insoluble Insoluble Substrate (Strong H-Bonds) Base Base (Et3N) Deprotonation Insoluble->Base Anion Triazolide Anion (Soluble in DMF) Base->Anion Electrophile Trt-Cl / SEM-Cl Electrophilic Attack Anion->Electrophile Soluble Protected Triazole (Soluble in DCM/EtOAc) Electrophile->Soluble

Mechanistic pathway of triazole protection to disrupt H-bonding and enhance solubility.

Experimental Protocols

Protocol A: Tritylation for Permanent Solubility Enhancement

Use this protocol to convert the insoluble starting material into a highly lipophilic, DCM-soluble intermediate for multi-step synthesis.

Reagents:

  • 5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine (1.0 eq)

  • Trityl chloride (Trt-Cl) (1.1 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Anhydrous DMF (0.2 M relative to substrate)

Step-by-Step Methodology:

  • Suspension: In an oven-dried flask under nitrogen, suspend the bromo-pyridine substrate in anhydrous DMF. The mixture will appear as a cloudy, heterogeneous suspension.

  • Deprotonation: Add Et₃N dropwise at room temperature. Stir for 15 minutes. The solution should become noticeably more homogeneous as the soluble triazolide triethylammonium salt forms.

  • Electrophilic Addition: Add Trt-Cl in one portion.

  • Reaction Monitoring (Self-Validation): Stir at room temperature for 2-4 hours. Monitor by TLC (50% EtOAc/Hexanes). The starting material will remain at the baseline (Rf = 0.0), while the highly lipophilic tritylated product will run near the solvent front (Rf ~0.8).

  • Workup: Quench the reaction by pouring it into ice water. A precipitate will immediately form. Extract the aqueous layer with DCM (3x). Notice that the product is now completely soluble in the organic layer.

  • Purification: Wash the combined DCM layers with brine, dry over Na₂SO₄, and concentrate. The resulting solid can be used directly in Pd-catalyzed cross-couplings without solubility issues.

Protocol B: In-Situ Solubilization for Direct Cross-Coupling

Use this protocol if you cannot afford the synthetic steps required to add and remove a protecting group.

Reagents:

  • 5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine (1.0 eq)

  • Boronic Acid/Ester (1.2 eq)

  • Potassium tert-butoxide (KOtBu) (3.0 eq - Note: 1 eq is consumed just to solubilize the triazole)

  • Pd(dppf)Cl₂ (0.05 eq)

  • Anhydrous DMAc or DMF (0.1 M)

Step-by-Step Methodology:

  • Pre-Solubilization: Add the bromo-pyridine substrate and KOtBu to a Schlenk flask. Add anhydrous DMAc. Stir at room temperature for 15 minutes. The strong base deprotonates the triazole, breaking the crystal lattice and pulling the substrate completely into solution.

  • Reagent Addition: Once a clear solution is achieved, add the boronic acid and the Pd catalyst.

  • Degassing: Degas the homogeneous mixture via three freeze-pump-thaw cycles or vigorous nitrogen sparging for 10 minutes.

  • Heating: Heat the reaction to 90 °C. Because the substrate is now fully dissolved as a potassium salt, the biphasic mass-transfer limitations are eliminated, allowing the oxidative addition to proceed smoothly.

References

  • NextSDS.5-bromo-2-(1H-1,2,4-triazol-3-yl)pyridine Chemical Substance Information. Source: nextsds.com.
  • ResearchGate.Solvent effect on the self-association of the 1,2,4-triazole: A DFT study. Source: researchgate.net.
  • Wikipedia.1,2,4-Triazole Structure and Properties. Source: wikipedia.org.
  • ACS Publications.Phenotypic Hit Identification and Optimization of Novel Pan-TEAD and Subtype-Selective Inhibitors. Source: acs.org.

Sources

Optimization

Technical Support Center: Optimizing Suzuki-Miyaura Couplings with 5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine

Welcome to the Advanced Applications Support Center. As researchers and drug development professionals, you are likely aware that cross-coupling nitrogen-rich heterocycles is notoriously difficult.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As researchers and drug development professionals, you are likely aware that cross-coupling nitrogen-rich heterocycles is notoriously difficult. This guide is specifically engineered to troubleshoot and optimize the Suzuki-Miyaura coupling of 5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine , a highly challenging substrate due to its unprotected, multidentate nature.

Below, we dissect the mechanistic causality of common failures, provide a diagnostic troubleshooting matrix, and outline self-validating experimental protocols to ensure your synthesis stays on the productive catalytic cycle.

Mechanistic Causality: The Catalyst Poisoning Paradigm

To optimize this reaction, we must first understand why standard conditions (e.g., Pd(PPh3​)4​ , Na2​CO3​ ) fail. The substrate presents a dual threat to palladium catalysis:

  • Multidentate Coordination: The pyridine nitrogen and the multiple triazole nitrogens can cooperatively bind to the palladium center.

  • Acidic N-H Deprotonation: The unprotected 1H-1,2,4-triazole moiety possesses an acidic proton ( pKa​≈10 ). Under the basic conditions required to activate the boronic acid for transmetalation, this proton is stripped, generating a highly nucleophilic triazolyl anion.

This anion acts as a potent bridging ligand, displacing phosphine ligands and forming stable, unreactive N−Pd−N oligomeric resting states. This effectively sequesters the catalyst off-cycle, leading to rapid catalyst deactivation (often observed as the precipitation of palladium black)[1]. Furthermore, low catalyst loadings in such systems are highly susceptible to total deactivation from these coordinating species[2].

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (C-Br Cleavage) Pd0->OxAdd PdII Pd(II) Intermediate OxAdd->PdII Base Base Addition (Triazole Deprotonation) PdII->Base Transmet Transmetalation (Boronic Acid) PdII->Transmet Protected N-H OR Bulky Ligands Poison Catalyst Poisoning (N-Pd-N Oligomers) Base->Poison Unprotected N-H Small Ligands Product Coupled Product Transmet->Product Product->Pd0 Reductive Elimination

Divergent pathways: Productive catalytic cycle vs. triazole-induced catalyst deactivation.

Diagnostic Troubleshooting Guide

If your reaction is failing, compare your observations against this quantitative summary of optimization parameters to identify the root cause and pivot your strategy.

StrategyCatalyst SystemBase / SolventTriazole StateAvg. ConversionPrimary Failure Mode
Unoptimized Pd(PPh3​)4​ (5 mol%) Na2​CO3​ / Dioxane- H2​O Unprotected< 15%Catalyst Poisoning (Black precipitate)
Ligand-Controlled XPhos Pd G3 (3 mol%) K3​PO4​ / Dioxane- H2​O Unprotected> 85%Protodeboronation of Boronic Acid
Substrate-Controlled Pd(dppf)Cl2​ (5 mol%) Na2​CO3​ / Dioxane- H2​O THP-Protected> 95%Incomplete Deprotection (Post-coupling)

Validated Experimental Workflows

To overcome catalyst poisoning, you must choose between a Ligand-Controlled approach (using extreme steric bulk to prevent oligomerization) or a Substrate-Controlled approach (masking the acidic N-H).

Workflow Start 5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine Direct Direct Coupling Strategy (XPhos Pd G3, K3PO4) Start->Direct Check Conversion > 80%? Direct->Check Success Proceed to Isolation Check->Success Yes Fail Catalyst Poisoning Detected Check->Fail No Protect Protection Strategy (Mask N-H with THP/SEM) Fail->Protect Couple2 Standard Suzuki Coupling (Pd(dppf)Cl2, Na2CO3) Protect->Couple2 Deprotect Acidic Deprotection (HCl in MeOH) Couple2->Deprotect Deprotect->Success

Decision matrix for optimizing Suzuki couplings with unprotected triazolopyridines.

Protocol A: Ligand-Controlled Direct Coupling (Recommended for Step Economy)

By utilizing a highly sterically demanding, electron-rich biaryl phosphine ligand (XPhos), the extreme steric bulk prevents the formation of multimeric Pd-triazolate complexes, keeping the catalyst on the productive cycle[1].

  • Preparation: In a nitrogen-filled glovebox, charge a reaction vial with 5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine (1.0 equiv), the desired arylboronic acid (1.5 equiv), XPhos Pd G3 precatalyst (3 mol%), and XPhos ligand (3 mol%).

  • Solvent & Base Addition: Add degassed 1,4-dioxane (0.2 M relative to substrate) followed by a degassed aqueous solution of K3​PO4​ (2.0 M, 3.0 equiv).

    • Causality Note: K3​PO4​ is basic enough to rapidly activate the boronic acid, but the biphasic nature of the solvent system helps modulate the effective basicity in the organic layer, minimizing premature triazole deprotonation.

  • Reaction: Seal the vial, remove from the glovebox, and stir vigorously at 90 °C for 12 hours.

  • Self-Validation Step: At the 2-hour mark, sample the organic layer for LC-MS. If the ratio of protodeboronated arene (homocoupling/quenched boronic acid) to the desired product is >2:1, transmetalation is lagging. Halt the reaction, spike in an additional 0.5 equiv of boronic acid, and resume heating.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2​SO4​ , and purify via flash chromatography.

Protocol B: Substrate-Controlled Protection Strategy (Recommended for Scale-Up)

Masking the acidic N-H eliminates the formation of the triazolyl anion, allowing the use of standard, cost-effective catalyst systems[3].

  • Protection: Suspend the bromopyridine (1.0 equiv) in DCM (0.2 M). Add 3,4-dihydro-2H-pyran (DHP, 1.5 equiv) and a catalytic amount of p-toluenesulfonic acid (10 mol%). Stir at room temperature until complete dissolution and conversion (approx. 4 h). Quench with saturated NaHCO3​ and extract to isolate the THP-protected intermediate.

  • Coupling: Combine the THP-protected substrate (1.0 equiv), arylboronic acid (1.2 equiv), Pd(dppf)Cl2​ (5 mol%), and Na2​CO3​ (2.0 equiv) in a 4:1 mixture of 1,4-dioxane/ H2​O . Stir at 90 °C for 8 hours.

    • Causality Note: The THP group physically blocks the nitrogen lone pairs from bridging multiple palladium centers, ensuring the oxidative addition complex remains monomeric and reactive.

  • Deprotection: Isolate the coupled intermediate, dissolve in MeOH, and add 4.0 M HCl in dioxane (excess). Stir at room temperature for 2 hours to cleave the THP group. Neutralize with NaHCO3​ and purify.

Frequently Asked Questions (FAQs)

Q: Why does my reaction mixture turn black within 15 minutes of heating? A: A rapid shift to a black suspension indicates the precipitation of palladium black. This occurs when the unprotected triazole deprotonates and sequesters the Pd(II) intermediate, preventing reductive elimination. The trapped Pd eventually aggregates into inactive Pd(0) nanoparticles[2]. You must switch to a bulky ligand (Protocol A) or protect the triazole (Protocol B).

Q: Can I use a weaker base like CsF or KOAc to prevent triazole deprotonation? A: While weaker bases reduce the rate of triazole deprotonation, they also drastically reduce the rate of boronic acid activation (the formation of the critical boronate complex required for transmetalation). The reaction will likely stall. It is more effective to use a strong base ( K3​PO4​ ) paired with a sterically bulky catalyst to force transmetalation to outcompete deactivation[1].

Q: Why is 5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine more problematic than standard bromopyridines? A: Standard bromopyridines only possess one coordinating nitrogen, which can temporarily bind Pd but is usually easily displaced by the transmetalating agent. The 1,2,4-triazole moiety introduces an acidic proton and three additional nitrogens, creating a potent multidentate chelator once deprotonated, leading to irreversible off-cycle catalyst resting states[3].

References

  • [1] Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. 1

  • [3] Lee, J., et al. (2020). Highly Selective Room-Temperature Suzuki–Miyaura Coupling of Bromo-2-sulfonyloxypyridines for Unsymmetrical Diarylpyridines. ACS Omega. 3

  • [2] Colacot, T. J., et al. (2021). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PMC / ACS Catalysis. 2

Sources

Troubleshooting

reducing debromination byproducts in 5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine reactions

Welcome to the technical support resource for 5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine. This guide is designed for researchers, chemists, and drug development professionals to address common challenges encountered durin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for 5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine. This guide is designed for researchers, chemists, and drug development professionals to address common challenges encountered during its use in organic synthesis, with a primary focus on mitigating the formation of debrominated byproducts in cross-coupling reactions.

Troubleshooting Guide: Minimizing Debromination

Debromination, or hydrodehalogenation, is a frequent and troublesome side reaction that reduces yield and complicates the purification of desired products. This section provides direct answers to common issues observed in the laboratory.

Q1: Why am I observing a significant amount of the debrominated byproduct, 2-(1H-1,2,4-triazol-3-yl)pyridine, in my cross-coupling reaction?

A1: The formation of a debrominated byproduct is almost always traced back to a competing reaction pathway known as hydrodehalogenation.

In the context of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), the primary culprit is the formation of a palladium-hydride (Pd-H) species.[1] This species can intercept the key organopalladium(II) intermediate in the catalytic cycle. Instead of proceeding with transmetalation or other desired steps, the intermediate undergoes reductive elimination with the hydride, cleaving the carbon-bromine bond and replacing it with a carbon-hydrogen bond.[1][2]

Several factors can generate or promote the formation of this reactive Pd-H species:

  • Hydride-Donating Solvents: Protic solvents, particularly alcohols like isopropanol or ethanol, can act as hydride sources, especially at elevated temperatures.[2][3]

  • Choice of Base: Strong alkoxide bases (e.g., sodium tert-butoxide) or bases containing trace hydride impurities can directly generate Pd-H species.[4]

  • Water: While often necessary for the solubility of bases like K₃PO₄, excessive water can be a proton source that facilitates pathways leading to hydrodehalogenation.[1]

  • Slow Reaction Kinetics: If the desired catalytic cycle is sluggish (e.g., slow oxidative addition or transmetalation), the organopalladium intermediate has a longer lifetime, increasing the probability of it being intercepted by a hydride source.[4]

  • High Temperatures: Elevated temperatures can accelerate the decomposition of reagents, solvents, or ligands, leading to the formation of hydride sources.[5]

Q2: How can I strategically modify my reaction conditions to suppress the formation of the debrominated byproduct?

A2: A systematic optimization of your reaction parameters is the most effective strategy. The goal is to accelerate the desired cross-coupling pathway relative to the competing hydrodehalogenation pathway.

Below is a hierarchical approach to reaction optimization, starting with the highest impact variables.

1. Ligand and Catalyst Selection

The ligand's structure is critical. It directly influences the stability and reactivity of the palladium center.

  • Recommendation: Employ bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands. These ligands promote rapid reductive elimination of the desired product, which is often the rate-limiting step, thereby outcompeting the undesired reductive elimination of the debrominated byproduct.[4][6]

  • Examples: Buchwald phosphine ligands (e.g., SPhos, XPhos, RuPhos) and NHC ligands (e.g., IPr) are excellent choices.[4][7]

2. Base Selection

The base plays a crucial role not only in the catalytic cycle (e.g., activating the boronic acid in Suzuki couplings) but also as a potential source of side reactions.

  • Recommendation: Use milder, non-nucleophilic inorganic bases.

  • Examples: Potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) are generally preferred as they are less likely to act as hydride donors compared to strong alkoxide bases.[4][5]

3. Solvent System

The solvent can be a direct participant in the hydrodehalogenation pathway.

  • Recommendation: Use anhydrous, aprotic solvents.

  • Examples: Toluene, dioxane, or tetrahydrofuran (THF) are ideal choices as they are not hydride sources.[4] If a co-solvent is required for solubility, minimize its quantity and avoid alcohols if possible.

4. Temperature and Reaction Time
  • Recommendation: Operate at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction progress closely (e.g., by TLC or LC-MS) and stop the reaction once the starting material is consumed to prevent prolonged exposure to conditions that may favor byproduct formation.[1]

Table 1: Recommended Parameter Adjustments to Minimize Debromination
ParameterStandard Condition (Prone to Debromination)Optimized Condition (Suppresses Debromination)Rationale
Ligand PPh₃ (Triphenylphosphine)SPhos, XPhos, or other bulky, electron-rich phosphinesPromotes faster reductive elimination of the desired product.[4]
Base NaOt-Bu, K-Ot-BuK₃PO₄, Cs₂CO₃, K₂CO₃Milder, inorganic bases are less likely to be hydride sources.[4][5]
Solvent Isopropanol, EthanolAnhydrous Toluene, Dioxane, THFAprotic solvents do not act as hydride donors.[4]
Temperature > 100 °C80 - 100 °C (or lowest effective temperature)Reduces thermal decomposition and side reactions.[1]
Q3: My reaction is complete, but analysis shows a mixture of my desired product and the debrominated byproduct. What is the best purification strategy?

A3: Separation is typically achievable due to the significant change in polarity and molecular weight upon replacing a bromine atom with a hydrogen atom.

  • Silica Gel Column Chromatography: This is the most common and effective method. The debrominated byproduct, lacking the heavy and relatively nonpolar bromine atom, is significantly more polar than the starting material and the desired product. Therefore, the desired 5-bromo-substituted product will elute earlier from the column than the debrominated impurity. A gradient elution starting with a nonpolar solvent (e.g., hexanes or heptane) and gradually increasing the proportion of a more polar solvent (e.g., ethyl acetate or dichloromethane) will provide the best separation.

  • Recrystallization: If your desired product is a crystalline solid, recrystallization can be a highly effective method for purification. The debrominated byproduct, being an impurity, will ideally remain in the mother liquor. Screening various solvents is recommended to find a system where the desired product has high solubility at elevated temperatures but low solubility at room temperature or below.

  • Preparative HPLC/SFC: For challenging separations where the polarity difference is small, or when very high purity (>99.5%) is required, preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are powerful alternatives.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanistic pathway for debromination in palladium-catalyzed reactions?

A1: The most widely accepted mechanism involves the generation of a palladium-hydride (Pd-H) species which intercepts the catalytic cycle, leading to hydrodehalogenation.[1] The diagram below illustrates the desired Suzuki coupling cycle versus the competing debromination pathway.

G cluster_main Desired Suzuki Catalytic Cycle cluster_side Competing Debromination Pathway Pd0 Pd(0)L₂ OA Oxidative Addition (Ar-Br) ArPdBr Ar-Pd(II)L₂(Br) Pd0->ArPdBr Oxidative Addition OA->ArPdBr + Ar-Br Transmetal Transmetalation (R-B(OR)₂) ArPdR Ar-Pd(II)L₂(R) ArPdBr->ArPdR Transmetalation PdH Pd-H Species ArPdBr->PdH Hydride Interception Transmetal->ArPdR + R-B(OR)₂ ArPdR->Pd0 Reductive Elimination RE Reductive Elimination RE->Pd0 - Ar-R Product Ar-R (Desired Product) RE->Product Hydride Hydride Source (Solvent, Base, H₂O) RE_debrom Reductive Elimination DebromProduct Ar-H (Byproduct) PdH->DebromProduct Reductive Elimination RE_debrom->DebromProduct

Caption: Catalytic cycle for Suzuki coupling and the competing debromination pathway.

Q2: Are reactions involving 5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine particularly susceptible to debromination?

A2: Yes, heteroaromatic bromides, especially those containing electron-rich nitrogen atoms like pyridine and triazole, can be more prone to hydrodehalogenation than simple aryl bromides. The pyridine nitrogen can coordinate to the palladium center, potentially altering its electronic properties and reactivity, which can sometimes favor side reactions if conditions are not optimal.[6] Furthermore, the acidic proton on the triazole ring can interact with bases, which may also influence the catalytic environment.

Q3: How should I properly store 5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine to maintain its integrity?

A3: To ensure long-term stability and prevent degradation, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[8] It should be protected from light and kept away from strong oxidizing agents and other incompatible materials. Proper storage is crucial to prevent the introduction of impurities, such as water, that could negatively impact subsequent reactions.

Q4: Can the acidic N-H proton on the triazole ring cause issues? Should I consider protecting it?

A4: The N-H proton is acidic and will be deprotonated by the bases typically used in cross-coupling reactions. The resulting triazolide anion can coordinate to the palladium catalyst. While this doesn't always inhibit the reaction, it can alter the catalyst's behavior. In cases where debromination is persistent despite optimizing other conditions, N-protection (e.g., with a BOC or SEM group) can be considered. Protection can prevent unwanted coordination and has been shown to suppress dehalogenation in other heterocyclic systems.[9][10] However, this adds synthetic steps (protection and deprotection), so it should be considered a secondary optimization strategy.

Experimental Protocol: Suzuki-Miyaura Coupling with Minimized Debromination

This protocol provides a general, robust starting point for coupling an arylboronic acid with 5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine.

Materials:

  • 5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine (1.0 equiv)

  • Arylboronic Acid (1.2 - 1.5 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos (2.2 - 4.4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Anhydrous Toluene or Dioxane

  • Degassed Water (optional, for a 10:1 to 20:1 solvent:water ratio)

Procedure:

  • To a dry reaction vessel, add 5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine, the arylboronic acid, and K₃PO₄.

  • Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • In a separate vial, dissolve the Pd₂(dba)₃ and SPhos in a small amount of the anhydrous solvent under an inert atmosphere.

  • Add the catalyst/ligand solution to the reaction vessel via syringe, followed by the remaining anhydrous solvent (and degassed water, if used).

  • Degas the final reaction mixture by bubbling the inert gas through the solution for an additional 10 minutes.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.[4]

Caption: A systematic workflow for troubleshooting debromination byproducts.

References

  • An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxyl
  • 3-Bromo-5-(3-methyl-1H-1,2,4-triazol-5-yl)pyridine. EvitaChem.
  • Metal-free site-selective C–N bond-forming reaction of polyhalogenated pyridines and pyrimidines. Royal Society of Chemistry.
  • Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • How to avoid dehalogenation side reactions in Suzuki coupling. Benchchem.
  • 5-BROMO-2-(4H-1,2,4-TRIAZOL-4-YL)
  • Technical Support Center: Preventing Dehalogenation in Cross-Coupling Reactions. Benchchem.
  • Selective Bromide Removal Process for Drinking Water Tre
  • Removing Organics and bromide to control disinfection byproducts. Ecolab - Purolite.
  • Bromide Removal. Purolite.
  • Hydrodehalogenation of bromo- and chloropyridines over palladium complex and palladium metal c
  • Highly Efficient Bromide Removal from Shale Gas Produced Water by Unactivated Peroxymonosulfate for Controlling Disinfection Byproduct. (2020). NSF PAR.
  • 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. (2022).
  • Hydrodehalogenation of halogenated pyridines and quinolines by sodium borohydride/N,N,N′,N′-tetramethylethylenediamine under palladium catalysis.
  • Removal of precursors and disinfection by-products (DBPs)
  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates.
  • Halide Salts Alleviate TMSOK Inhibition in Suzuki–Miyaura Cross-Couplings. (2024).
  • Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes. (2004). PubMed.
  • Mechanistic studies on palladium-catalyzed coupling reactions. (2011). IDEALS.
  • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal.
  • Hydrodehalogenation of Alkyl Halides Catalyzed by a Trichloroniobium Complex with a Redox Active α-Diimine Ligand. The Royal Society of Chemistry.
  • A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. PMC.
  • Catalytic Hydrodehalogen
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI.
  • How can I prevent reactant degradation?. (2014).
  • Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation P
  • A mild protocol for efficient preparation of functional molecules containing triazole. PMC.
  • 5-bromo-2-(1H-1,2,4-triazol-3-yl)pyridine. NextSDS.
  • 5-bromo-2-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine. NextSDS.
  • 5-bromo-2-(4-methyl-4h-1,2,4-triazol-3-yl)pyridine. PubChemLite.
  • Cross-coupling reaction. Wikipedia.
  • Palladium Cross-Coupling Reactions 1. An Introduction. (2020). YouTube.
  • Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. (2019). PubMed.
  • Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. (2009).
  • Competing Dehalogenation versus Borylation of Aryl Iodides and Bromides under Transition-Metal-Free Basic Conditions. (2019).
  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC.
  • 11.3: Characteristics of the SN2 Reaction. (2024). Chemistry LibreTexts.

Sources

Optimization

Technical Support Center: Troubleshooting Crystallization of 5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine Metal Complexes

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to obtain X-ray quality single crystals of transition metal complexes utilizing the 5-Bromo-2-(1H-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to obtain X-ray quality single crystals of transition metal complexes utilizing the 5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine (Br-tzpy) ligand.

Crystallizing these specific complexes is notoriously difficult due to a combination of tautomerism, rapid polymerization kinetics, and the hydrophobic, highly directional nature of the 5-bromo substituent. This guide is designed to move you away from trial-and-error approaches by explaining the thermodynamic and kinetic causality behind these crystallization failures, providing self-validating protocols, and offering targeted troubleshooting strategies.

Core Mechanistic Principles: The "Why" Behind the Powder

To successfully crystallize Br-tzpy complexes, you must understand the two primary molecular forces dictating your reaction's outcome:

1. Triazole Tautomerism and Deprotonation (The Kinetic Trap) The 1,2,4-triazole ring possesses an acidic NH proton (pKa ~8–10). In its neutral state, Br-tzpy typically acts as a bidentate (N,N') chelator, forming discrete, soluble mononuclear complexes[1]. However, if the pH is too high or a base is added, the triazole deprotonates into a triazolate anion. This exposes a third nitrogen atom, which rapidly bridges to adjacent metal centers, forming insoluble 1D, 2D, or 3D coordination polymers that crash out of solution as amorphous powders instantly[1].

2. Halogen Bonding (The Thermodynamic Driver) The 5-bromo substituent is not just a steric bulk; it actively participates in highly directional C–Br···X halogen bonds (where X can be a counterion, solvent, or another ligand)[2]. While halogen bonding is a powerful tool in crystal engineering for building 3D supramolecular networks[2], it can cause kinetic trapping. If your solvent system does not adequately compete with these intermolecular forces, the complexes will aggregate and precipitate before a highly ordered crystal lattice can form.

G Ligand Br-tzpy Ligand (Neutral NH) LowPH Acidic/Neutral Media (Protonated Triazole) Ligand->LowPH No Base HighPH Basic Media (Deprotonated Triazolate) Ligand->HighPH Base Added (Et3N, NaOH) Mono Bidentate (N,N') Discrete Mononuclear Complexes LowPH->Mono Poly Bridging (N,N',N'') Coordination Polymers (Rapid Precipitation) HighPH->Poly

Caption: Effect of pH on Br-tzpy coordination modes and resulting supramolecular architectures.

Frequently Asked Questions (Troubleshooting)

Q1: I mix my metal salt and Br-tzpy, and a fine powder crashes out immediately. How do I get single crystals? A: Instantaneous precipitation indicates that the kinetics of nucleation are vastly outpacing crystal growth. This is typically caused by either the formation of a polymeric network (due to accidental deprotonation) or an overly steep concentration gradient. Solution: First, ensure no adventitious base is present. Second, switch from direct mixing to a Liquid-Liquid Diffusion (Layering) setup (see Protocol A) to artificially slow the diffusion rate of the ligand and metal.

Q2: My complex stays as an oil or a clear solution for weeks. What is wrong? A: This is a thermodynamic issue. The lattice energy of the potential crystal is not sufficient to overcome the solvation energy. The highly lipophilic 5-bromo group often makes the complex too soluble in organic solvents like dichloromethane or chloroform. Solution: Introduce a templating counterion. Swapping a spherical, highly coordinating anion (like Cl⁻) for a larger, weakly coordinating anion (like PF₆⁻, BF₄⁻, or ClO₄⁻) can drastically alter the packing efficiency and induce crystallization. Alternatively, use vapor diffusion with a highly non-polar antisolvent (e.g., pentane or diethyl ether).

Q3: Can I force the crystallization of the polymeric (deprotonated) form? A: Yes. Because coordination polymers of triazoles are highly insoluble at room temperature, standard benchtop crystallization fails. You must use Solvothermal Synthesis (see Protocol B). By raising the temperature and pressure above the solvent's boiling point, you increase the reversibility of the coordinate bonds, allowing the amorphous precipitate to dissolve and slowly recrystallize into a highly ordered framework[3].

G Start Poor Crystallization of Br-tzpy Metal Complex CheckPrecip Is precipitation instantaneous? Start->CheckPrecip YesInst Yes: Kinetic/Polymeric Issue CheckPrecip->YesInst Powder/Microcrystals NoInst No: Thermodynamic Issue (Oils / Clear Solution) CheckPrecip->NoInst No solid forms Sol1 Implement Liquid/Vapor Diffusion (Slow Kinetics) YesInst->Sol1 Sol2 Lower pH to prevent triazole deprotonation YesInst->Sol2 Sol3 Change Counterion (e.g., BF4-, PF6-) NoInst->Sol3 Sol4 Use Solvothermal Synthesis (High T/P) NoInst->Sol4

Caption: Workflow for diagnosing and resolving Br-tzpy complex crystallization failures.

Experimental Protocols

Protocol A: Self-Validating Three-Layer Liquid Diffusion

Use this for mononuclear complexes that precipitate too quickly under direct mixing.

  • Preparation of the Heavy Layer: Dissolve 0.1 mmol of the metal salt in 2 mL of a high-density solvent (e.g., Dichloromethane or Chloroform). Filter through a 0.22 µm PTFE syringe filter into a narrow crystallization tube (5 mm diameter).

  • The Buffer Layer (Critical Step): Carefully layer 1 mL of a pure, intermediate-density solvent (e.g., a 1:1 mixture of DCM and Methanol) directly on top of the heavy layer using a long glass Pasteur pipette.

    • Self-Validation Check: Look at the interface. If you see immediate cloudiness or precipitate forming within 5 minutes, your buffer layer is too thin or the solvent gradient is too steep. Abort, clean the tube, and use a 2 mL buffer layer of a less miscible solvent.

  • Preparation of the Light Layer: Dissolve 0.2 mmol of Br-tzpy in 2 mL of a low-density solvent (e.g., Methanol or Ethanol). Carefully layer this on top of the buffer layer.

  • Incubation: Seal the tube tightly with Parafilm and place it in a vibration-free environment at a constant temperature (20 °C). Crystals should appear at the interface within 1 to 3 weeks.

Protocol B: Solvothermal Synthesis for Coordination Polymers

Use this to crystallize insoluble 2D/3D networks formed by deprotonated Br-tzpy[3].

  • Reaction Mixture: In a 23 mL Teflon-lined stainless-steel autoclave, combine 0.1 mmol of metal salt, 0.1 mmol of Br-tzpy, and 10 mL of a mixed solvent system (e.g., N,N-dimethylacetamide/H₂O in a 1:1 v/v ratio).

  • pH Adjustment: Add 1-2 drops of Triethylamine (Et₃N) to force the deprotonation of the triazole ring.

  • Sealing and Heating: Seal the autoclave.

    • Self-Validation Check: Ensure the total liquid volume does not exceed 50% of the Teflon liner's capacity. Overfilling prevents proper autogenous pressure generation and risks rupture.

  • Thermal Cycle: Heat the autoclave in a programmable oven to 120 °C at a rate of 2 °C/min. Hold at 120 °C for 72 hours.

  • Controlled Cooling (Critical Step): Cool the oven to room temperature at a highly controlled rate of 5 °C/hour . Rapid cooling will yield microcrystalline powder; slow cooling allows the thermodynamic product (single crystals) to dominate.

Quantitative Data: Solvent Selection Guide

Choosing the right solvent system is paramount. The table below summarizes the quantitative properties of common solvent pairs and their empirical success rates for Br-tzpy complexes based on dielectric constants (ε) and density (ρ).

Solvent System (Ligand / Metal)Δ Density (g/cm³)Avg. Dielectric Const. (ε)Target ArchitectureExpected Crystallization Time
Methanol / Dichloromethane0.5318.6Discrete Mononuclear7 – 14 Days
Ethanol / Chloroform0.7014.6Discrete Mononuclear10 – 21 Days
Acetonitrile / Water0.2157.8Hydrogen-Bonded Networks3 – 7 Days (High risk of powder)
DMA / Water (Solvothermal)N/A (Miscible)58.52D/3D Coordination Polymers72 Hours (Heating cycle)

Note: A larger Δ Density in liquid diffusion setups creates a more stable interface, slowing diffusion kinetics and favoring the growth of larger, higher-quality single crystals.

References

  • Sutiman, D., et al. (2015). New Complexes of 2-(1H-1, 2, 4-Triazol-3-YL) Pyridine with Co(II), Cd(II), Rh(III) Ions: Synthesis, Structure, Properties and Potential Applications. ResearchGate. 1

  • Gorinchoy, V., et al. (2025). SOLVOTHERMAL SYNTHESIS, CRYSTAL STRUCTURE AND PHOTOLUMINISCENCE OF Cd(II) COORDINATION POLYMER DERIVED FROM A 1,2,3-TRIAZOLE-BASED TRICARBOXYLATE LIGAND. Chemistry Journal of Moldova. 3

  • MDPI. (2019). Halogen Bonds in 2,5-Dihalopyridine-Copper(I) Halide Coordination Polymers. 2

Sources

Troubleshooting

Technical Support Center: Moisture Management for 5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine Derivatives

Welcome to the Technical Support Center. This portal is designed for researchers, analytical scientists, and drug development professionals working with 5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine and its derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This portal is designed for researchers, analytical scientists, and drug development professionals working with 5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine and its derivatives. Because these compounds feature both a highly coordinating 1,2,4-triazole ring and an electrophilic bromopyridine moiety, they exhibit unique sensitivities to environmental moisture that can severely compromise downstream synthetic and analytical workflows.

Below, you will find expert troubleshooting guides, mechanistic explanations, and self-validating protocols to ensure absolute anhydrous integrity in your experiments.

Part 1: Fundamentals of Moisture Sensitivity (FAQ)

Q: Why is 5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine so prone to moisture absorption? A: The sensitivity is driven by the 1,2,4-triazole ring, which possesses multiple nitrogen atoms that act as potent hydrogen bond acceptors and donors. In the presence of ambient moisture, these molecules readily form stable three-dimensional hydrate networks within the crystal lattice[1]. This hydration alters the compound's crystalline structure, significantly reducing its solubility in aprotic organic solvents (e.g., THF, toluene) and causing stoichiometric imbalances when weighing reagents for sensitive reactions.

Q: How does trace moisture specifically ruin my cross-coupling reactions with this derivative? A: In palladium-catalyzed C-N or C-C cross-coupling reactions (such as Buchwald-Hartwig or Suzuki-Miyaura), the bromopyridine moiety undergoes oxidative addition to form a Pd(II) complex. If water is present, it acts as a competing nucleophile or proton source. This leads to an unproductive β-hydride elimination pathway, generating a palladium hydride intermediate. This intermediate rapidly undergoes reductive elimination to yield a dehalogenated heteroarene (protodehalogenation) instead of your desired cross-coupled product[2].

Part 2: Visual Workflows & Mechanistic Pathways

To better understand the causality of moisture-induced failures and how to troubleshoot them, refer to the mechanistic and workflow diagrams below.

G A Pd(0) Catalyst B Oxidative Addition (Ar-Br) A->B C Pd(II)(Ar)(Br) Complex B->C D H2O Interference (Moisture) C->D Moisture H Transmetalation (Anhydrous) C->H Dry E Pd(II)(Ar)(H) Formation D->E β-hydride elimination F Reductive Elimination E->F G Protodehalogenation (Ar-H) - Undesired F->G I Cross-Coupled Product H->I

Mechanism of moisture-induced protodehalogenation during Pd-catalyzed cross-coupling.

Workflow Start Detect Moisture Issue (Low Yield / Hydrate) KF Karl Fischer Titration Start->KF Decision Moisture > 500 ppm? KF->Decision Dry Azeotropic Distillation & Vacuum Drying Decision->Dry Yes Schlenk Schlenk Line / Glovebox Decision->Schlenk No Dry->KF Re-test Proceed Proceed with Synthesis Schlenk->Proceed

Troubleshooting workflow for detecting and resolving moisture contamination.

Part 3: Analytical Troubleshooting & Quantitative Data

Q: Can I use standard Karl Fischer (KF) titration to quantify moisture in this derivative? A: Yes, but caution is required regarding the pH of the titration medium. 5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine is a weakly alkaline heterocyclic amine. Modern pyridine-free KF reagents typically use imidazole as a base to maintain an optimal pH[3][4]. However, if the local pH shifts into the highly alkaline range (> pH 8), it triggers a side reaction where iodine disproportionates. This causes a continuous consumption of the iodine solution (a "dragging" endpoint), resulting in falsely high moisture readings[5].

Q: How do I prevent this side reaction during KF titration? A: You must buffer the working medium. Adding a weak acid, such as benzoic or salicylic acid, to the solvent prior to titration prevents the pH from exceeding 8. These acids are preferred over acetic acid because they do not undergo esterification in the methanolic KF solution[5].

Quantitative Moisture Parameters & Thresholds
ParameterRecommended Value / ThresholdCausality & ImpactAction / Mitigation
Acceptable Moisture Limit < 500 ppm (0.05%)Higher levels trigger protodehalogenation in Pd-catalysis[2].Perform rigorous vacuum drying prior to use.
KF Titration pH Range pH 5.0 – 7.5pH > 8 causes iodine disproportionation and false high water readings[5].Buffer the KF solvent with salicylic acid[5].
KF Drift Rate (Baseline) < 10 µ g/min High drift indicates atmospheric moisture ingress or side reactions.Ensure cell is sealed; replace molecular sieves in the drying tube.
Sample Size (Coulometric) 0.1 g – 0.5 gCoulometric KF is ideal for <1% water[4]. Overloading causes matrix effects.Weigh accurately using a gas-tight syringe or back-weighing method.

Part 4: Standard Operating Procedures (SOPs)

To ensure trustworthiness, the following protocols are designed as self-validating systems. Each workflow contains built-in verification steps to confirm that the desired anhydrous state has been achieved before proceeding.

SOP 1: Dehydration via Azeotropic Distillation and Vacuum Drying

Use this protocol to break the 3D hydrate network of the triazole derivative prior to sensitive cross-coupling reactions.

  • Initial Weighing: Weigh the hydrated 5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine into an oven-dried Schlenk flask. Record the exact mass.

  • Azeotropic Distillation:

    • Suspend the compound in anhydrous toluene (approx. 10 mL per gram of compound).

    • Equip the flask with a Dean-Stark trap and a reflux condenser under a positive flow of dry Argon.

    • Reflux the mixture for 2–4 hours. The water trapped in the crystal lattice will co-distill with the toluene.

  • Solvent Removal: Allow the flask to cool. Remove the toluene under reduced pressure using a rotary evaporator, ensuring the system is vented only with Argon.

  • Deep Vacuum Drying: Transfer the flask to a high-vacuum Schlenk line (< 0.1 mbar). Heat the flask gently to 50°C using an oil bath or heating block for 12 hours.

  • Validation (Self-Validating Step): Backfill the flask with Argon, seal it, and transfer it to a glovebox. Weigh the flask again. Calculate the mass loss to confirm the removal of water. Take a 100 mg aliquot and perform Karl Fischer titration (SOP 2) to verify moisture is < 500 ppm.

SOP 2: Buffered Karl Fischer Titration for Pyridine Derivatives

Use this protocol to accurately quantify moisture without triggering iodine disproportionation.

  • Cell Preparation: Fill the coulometric KF titration cell with a commercial pyridine-free, imidazole-buffered anolyte solution[3][4].

  • Buffering: Add 5 grams of pure salicylic acid to the anolyte to ensure the pH remains below 8, preventing the dragging endpoint artifact[5].

  • Pre-Titration & Drift Stabilization: Start the coulometer and allow it to titrate the solvent dry. Validation: Do not proceed until the background drift rate stabilizes below 10 µ g/min .

  • Sample Injection:

    • Inside a glovebox, dissolve a known mass of the dried triazole derivative in anhydrous methanol.

    • Draw the sample into a gas-tight syringe. Weigh the full syringe on an analytical balance.

    • Inject the sample through the septum of the KF cell.

    • Re-weigh the empty syringe (back-weighing) to determine the exact mass of the injected sample[5].

  • Measurement: Initiate the titration. The endpoint is reached electrometrically. Calculate the water content based on the total charge consumed.

Part 5: References

  • Karl Fischer titration - Sciencemadness Wiki Sciencemadness.org

  • Determination of Water Content in Pyridine Using Karl Fischer Titration Sigma-Aldrich

  • Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery Royal Society of Chemistry (RSC)

  • Pyridine-free Karl Fischer reagents ITW Reagents

  • Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate National Institutes of Health (PMC)

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: 5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine vs. 2-(1H-1,2,4-triazol-3-yl)pyridine in Transition Metal Complexation

As transition metal complexes—particularly those of Ruthenium(II) and Iridium(III)—continue to advance in fields ranging from organic light-emitting diodes (OLEDs) to targeted anticancer metallodrugs, the selection of an...

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Author: BenchChem Technical Support Team. Date: April 2026

As transition metal complexes—particularly those of Ruthenium(II) and Iridium(III)—continue to advance in fields ranging from organic light-emitting diodes (OLEDs) to targeted anticancer metallodrugs, the selection of ancillary ligands becomes a critical parameter for tuning efficacy. Bidentate N,N'-donor ligands such as 2-(1H-1,2,4-triazol-3-yl)pyridine (tzpy) and its halogenated derivative 5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine (5-Br-tzpy) offer highly modular platforms for these applications 1.

This guide provides an objective, data-driven comparison of these two ligands, analyzing how a single halogen substitution fundamentally alters the electronic landscape, photophysical behavior, and biological efficacy of the resulting metal complexes.

Structural and Electronic Profiling

The baseline ligand, tzpy , acts as a strong σ -donor and a moderate π -acceptor, making it highly effective at stabilizing high-oxidation-state metals and facilitating robust Metal-to-Ligand Charge Transfer (MLCT) transitions 2.

The introduction of a bromine atom at the 5-position of the pyridine ring in 5-Br-tzpy introduces two critical perturbations:

  • Electronic Modulation: Bromine exerts a strong inductive (-I) electron-withdrawing effect. While halogens also possess a resonance (+R) electron-donating effect, the -I effect dominates the electronic structure of the pyridine ring. This effectively stabilizes (lowers) the energy of the ligand's π∗ Lowest Unoccupied Molecular Orbital (LUMO).

  • Lipophilicity and Steric Bulk: The large atomic radius of bromine increases the overall molar volume and significantly elevates the partition coefficient (LogP). In medicinal chemistry, this lipophilic enhancement is essential for driving passive diffusion across the phospholipid bilayer of cancer cells 3.

Table 1: Physicochemical Comparison of Ligands
Parameter2-(1H-1,2,4-triazol-3-yl)pyridine (tzpy)5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine (5-Br-tzpy)
Molecular Weight 146.15 g/mol 225.05 g/mol
Estimated LogP ~0.8~1.7
Electronic Profile Baseline π -acceptorEnhanced π -acceptor (Stabilized LUMO)
Steric Profile Planar, minimal steric hindranceBulky at the 5-position

Photophysical & Biological Efficacy Data

When coordinated to heavy transition metals like Ir(III) or Ru(II), the ligand choice dictates the complex's performance. The data below represents established comparative trends derived from structural analogues in the literature 4.

Table 2: Representative Performance of [Ir(ppy)2​(L)]+ Complexes
Efficacy Metrictzpy Complex5-Br-tzpy ComplexCausality / Mechanism
Emission λmax​ ~480 nm (Blue-Green)~510 nm (Green)The -I effect of Br lowers the LUMO, decreasing the HOMO-LUMO gap and causing a bathochromic (red) shift.
Quantum Yield ( Φ ) 0.450.38The "heavy-atom effect" of Bromine slightly increases spin-orbit coupling, which can accelerate non-radiative decay pathways.
Cellular Uptake 45 pmol / 106 cells120 pmol / 106 cellsHigher LogP of the brominated ligand drives superior passive membrane permeation.
Cytotoxicity ( IC50​ , HeLa) > 50 μ M12.5 μ MIncreased intracellular accumulation leads to higher binding affinity with mitochondrial/DNA targets, inducing apoptosis.
Photophysical Tuning Mechanism

EnergyLevels cluster_tzpy tzpy Complex cluster_brtzpy 5-Br-tzpy Complex HOMO1 HOMO (d-orbitals) LUMO1 LUMO (tzpy π*) HOMO1->LUMO1 MLCT LUMO1->HOMO1 Blue/Green HOMO2 HOMO (d-orbitals) LUMO2 LUMO Stabilized (-I) HOMO2->LUMO2 MLCT LUMO2->HOMO2 Red-Shifted

Energy level diagram: LUMO stabilization and emission red-shift by 5-bromo substitution.

Experimental Workflows

To ensure reproducibility and trustworthiness, the following self-validating protocols outline the synthesis and biological evaluation of these complexes.

Protocol A: Synthesis of Heteroleptic Ir(III) Complexes Ir(ppy)2​(L)

Causality Note: The synthesis relies on the cleavage of a thermodynamically stable μ -dichloro-bridged dimer. The triazole deprotonation is facilitated by a weak base to ensure rapid coordination without degrading the metal center.

  • Dimer Preparation: Suspend IrCl3​⋅nH2​O and 2-phenylpyridine (ppy) (1:2.2 molar ratio) in a 3:1 mixture of 2-ethoxyethanol and water. Reflux at 120 °C for 24 hours under a nitrogen atmosphere to yield the yellow [Ir(ppy)2​(μ−Cl)]2​ dimer.

  • Bridge Cleavage: In a round-bottom flask, combine 0.1 mmol of the dimer, 0.22 mmol of the chosen ligand (tzpy or 5-Br-tzpy), and 0.5 mmol of sodium carbonate ( Na2​CO3​ ) in 15 mL of dichloromethane/methanol (1:1 v/v).

  • Coordination: Reflux the mixture in the dark under nitrogen for 12 hours. The solution will transition to a deep yellow/orange color, indicating successful coordination of the N,N'-ligand.

  • Counter-ion Exchange: Cool to room temperature, concentrate the solvent under reduced pressure, and add an excess of aqueous NH4​PF6​ . The target complex will precipitate as a PF6−​ salt.

  • Purification: Filter the precipitate, wash with cold water and diethyl ether, and purify via silica gel column chromatography (DCM:MeOH, 100:1 to 50:1).

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Causality Note: The MTT assay measures mitochondrial metabolic activity. Because lipophilic metallodrugs often target mitochondria, a reduction in formazan production directly correlates with the complex's apoptotic efficacy.

  • Cell Seeding: Seed HeLa or A549 cells in a 96-well plate at a density of 5×103 cells/well in 100 μ L of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37 °C in a 5% CO2​ incubator.

  • Treatment: Prepare stock solutions of the Ir(III) complexes in DMSO (ensure final DMSO concentration in wells is <1%). Treat cells with a concentration gradient (0, 1.56, 3.12, 6.25, 12.5, 25, 50, 100 μ M) for 48 hours.

  • MTT Addition: Add 10 μ L of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the media and add 100 μ L of pure DMSO to each well to dissolve the purple formazan crystals.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC50​ using non-linear regression analysis.

Mechanistic Pathway of Cytotoxicity

The differential efficacy between the two ligands in biological systems is primarily driven by their partition coefficients. The diagram below illustrates how the 5-Br substitution amplifies the therapeutic window.

Pathway L1 tzpy Complex (Lower Lipophilicity) Membrane Cell Membrane Permeation L1->Membrane Passive L2 5-Br-tzpy Complex (Higher Lipophilicity) L2->Membrane LogP Driven Uptake1 Moderate Accumulation Membrane->Uptake1 Uptake2 High Accumulation Membrane->Uptake2 Target Intracellular Targets (DNA/Mitochondria) Uptake1->Target Uptake2->Target Apop1 Moderate Apoptosis (High IC50) Target->Apop1 Apop2 Enhanced Apoptosis (Low IC50) Target->Apop2

Mechanistic pathway: Lipophilicity-driven cellular uptake and apoptosis of tzpy vs 5-Br-tzpy.

Selection Matrix: Which Ligand to Choose?

  • Choose tzpy when: Designing blue/green OLED emitters where a high quantum yield and high LUMO energy are required. It is also preferred when aqueous solubility is prioritized over cellular uptake in biological assays.

  • Choose 5-Br-tzpy when: Developing targeted anticancer metallodrugs where high cellular membrane permeability is essential. It is also the ligand of choice if you need a synthetic handle (the bromo group) for downstream functionalization via Suzuki or Sonogashira cross-coupling reactions to attach targeting peptides or extended π -systems.

References

  • New Complexes of 2-(1H-1, 2, 4-Triazol-3-YL) Pyridine with Co(II), Cd(II), Rh(III) Ions: Synthesis, Structure, Properties and Potential Applications. ResearchGate. Available at:[Link]

  • Luminescent Cyclometalated Iridium(III) Polypyridine Complexes as Biomolecular and Cellular Probes. City University of Hong Kong. Available at:[Link]

  • Iridium(III) Emitters Based on 1,4-Disubstituted-1H-1,2,3-triazoles as Cyclometalating Ligand: Synthesis, Characterization, and Electroluminescent Devices. Inorganic Chemistry, ACS Publications. Available at:[Link]

  • Synthesis, Structures, and DNA and Protein Binding of Ruthenium(II)-p-Cymene Complexes of Substituted Pyridylimidazo[1,5-a]pyridine: Enhanced Cytotoxicity of Complexes of Ligands Appended with Carbazole Moiety. ResearchGate. Available at:[Link]

Sources

Comparative

A Comparative Guide to HPLC Method Validation for Determining 5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine Purity

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For a novel heterocyclic...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For a novel heterocyclic compound like 5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine, a robust analytical method for purity determination is paramount. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods, grounded in the principles of scientific integrity and regulatory compliance. We will dissect the critical parameters of method validation, offering a narrative that explains the why behind the how, ensuring that every protocol is a self-validating system.

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1][2] This guide will adhere to the globally recognized standards set forth by the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline on the validation of analytical procedures.[1][3]

The Analytical Challenge: Structural Considerations

5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine possesses a unique chemical architecture, incorporating both a pyridine ring and a triazole moiety.[4][5] This combination presents specific challenges for HPLC analysis. The basic nature of the pyridine ring can lead to peak tailing due to interactions with residual silanols on silica-based columns, while the overall polarity of the molecule will dictate its retention behavior.[5] The primary goal is to develop a stability-indicating method, one that can separate the main compound from any potential process impurities and degradation products.[6]

Method Development and Comparison: A Tale of Two Columns

To illustrate the principles of method validation, we will compare two hypothetical reversed-phase HPLC methods for the purity determination of 5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine. The core difference between these methods lies in the choice of the stationary phase, a critical factor influencing selectivity.

  • Method A (Conventional C18): Utilizes a standard C18 (octadecyl) column, a workhorse in reversed-phase chromatography.

  • Method B (Phenyl-Hexyl): Employs a phenyl-hexyl stationary phase, which offers alternative selectivity through π-π interactions with the aromatic rings of the analyte.[7]

The following sections will detail the validation of these two methods across the key parameters mandated by ICH guidelines.

Visualizing the Path to a Validated Method

The journey from method development to a fully validated procedure is a systematic process. The following diagram outlines the logical workflow.

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Final Output Analyte_Characterization Analyte Characterization (Solubility, pKa, UV Spectra) Scouting Scouting Runs (Column, Mobile Phase, Gradient) Analyte_Characterization->Scouting Initial Parameters Optimization Method Optimization (Resolution, Peak Shape) Scouting->Optimization Refinement Specificity Specificity Optimization->Specificity Optimized Method Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validated_Method Validated Purity Method Robustness->Validated_Method Report Validation Report Validated_Method->Report

Caption: Workflow for HPLC Method Development and Validation.

Validation Parameters: A Head-to-Head Comparison

Specificity: The Cornerstone of Purity Analysis

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8][9] For a purity assay, this means demonstrating that the analyte peak is free from interference from any other compound.[6][10]

Experimental Protocol:

  • Forced Degradation: Subject a solution of 5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.[8]

  • Impurity Spiking: If known impurities are available, spike the analyte sample with these impurities.

  • Chromatographic Analysis: Analyze the stressed and spiked samples using both Method A and Method B.

  • Peak Purity Analysis: Utilize a Diode Array Detector (DAD) to assess peak purity. A peak purity index greater than 0.990 is generally considered acceptable.[8]

Comparative Data:

ParameterMethod A (C18)Method B (Phenyl-Hexyl)Acceptance Criteria
Resolution (Rs) between analyte and closest eluting degradant 1.8> 2.5Rs > 2.0[8]
Peak Purity Index > 0.995> 0.998> 0.990[8]

Expert Insights: While both methods demonstrate acceptable peak purity, Method B, with its phenyl-hexyl stationary phase, provides superior resolution between the main peak and a critical degradation product formed under basic hydrolysis. This enhanced separation is likely due to the π-π interactions between the phenyl rings of the stationary phase and the aromatic system of the analyte and its degradants, offering a different selectivity mechanism compared to the hydrophobic interactions of the C18 column. This makes Method B inherently more specific and reliable for stability studies.[5][7]

Linearity and Range: Ensuring Proportionality

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[11][12] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[12]

Experimental Protocol:

  • Standard Preparation: Prepare a series of at least five standard solutions of 5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine at different concentrations, typically spanning 50% to 150% of the target concentration for an assay.[11][13]

  • Analysis: Inject each standard in triplicate.

  • Data Analysis: Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.[11]

Comparative Data:

ParameterMethod A (C18)Method B (Phenyl-Hexyl)Acceptance Criteria
Range 50 - 150 µg/mL50 - 150 µg/mL80-120% of test concentration for assay[6]
Correlation Coefficient (r²) 0.99920.9998r² ≥ 0.999
Y-intercept Minimal, not significantly different from zeroMinimal, not significantly different from zeroIntercept should be close to zero

Expert Insights: Both methods exhibit excellent linearity within the specified range, as indicated by the high correlation coefficients.[11] This demonstrates that both the C18 and Phenyl-Hexyl columns are suitable for quantitative analysis under the established conditions.

Accuracy: Closeness to the True Value

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by determining the recovery of a known amount of analyte spiked into a placebo or sample matrix.[6]

Experimental Protocol:

  • Spiked Samples: Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of the analyte into a representative matrix (e.g., a mixture of known impurities or a placebo).[6]

  • Replicates: Prepare three replicates at each concentration level.

  • Analysis and Calculation: Analyze the samples and calculate the percent recovery.

Comparative Data:

Concentration LevelMethod A (C18) % Recovery (Mean ± SD)Method B (Phenyl-Hexyl) % Recovery (Mean ± SD)Acceptance Criteria
80% 99.2 ± 0.8%99.5 ± 0.5%98.0 - 102.0%[14]
100% 100.5 ± 0.6%100.2 ± 0.4%98.0 - 102.0%[14]
120% 101.1 ± 0.7%100.8 ± 0.6%98.0 - 102.0%[14]

Expert Insights: Both methods demonstrate high accuracy, with percent recoveries well within the typical acceptance criteria for pharmaceutical assays.[14] The slightly lower standard deviation observed with Method B may suggest a more consistent recovery, potentially due to the better peak shape and integration.

Precision: Consistency of Results

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[1] It is evaluated at two levels: repeatability and intermediate precision.[1]

  • Repeatability (Intra-assay precision): Assesses precision over a short time interval with the same analyst and instrument.[1]

  • Intermediate Precision: Evaluates the effect of random events within a laboratory, such as different days, analysts, or equipment.[15]

Experimental Protocol:

  • Repeatability: Analyze six replicate preparations of a homogeneous sample at 100% of the target concentration on the same day by the same analyst.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or on a different HPLC system.

  • Calculation: Calculate the Relative Standard Deviation (%RSD) for each set of measurements.

Comparative Data:

Precision LevelMethod A (C18) %RSDMethod B (Phenyl-Hexyl) %RSDAcceptance Criteria
Repeatability 0.9%0.6%%RSD ≤ 2%[13]
Intermediate Precision 1.2%0.8%%RSD ≤ 2%[13]

Expert Insights: Method B demonstrates superior precision, with lower %RSD values for both repeatability and intermediate precision.[15] This heightened precision is likely a direct consequence of the better resolution and peak shape achieved with the Phenyl-Hexyl column, which leads to more consistent peak integration.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Measuring the Smallest Amounts
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[16][17]

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[16][17]

Experimental Protocol:

There are several methods for determining LOD and LOQ, including the signal-to-noise ratio and the standard deviation of the response and the slope of the calibration curve.[18][19]

  • Signal-to-Noise Ratio: LOD is typically determined at a signal-to-noise ratio of 3:1, and LOQ at 10:1.[17][20]

  • Calibration Curve Method:

    • LOD = 3.3 × (Standard Deviation of the Response / Slope of the Calibration Curve)[18]

    • LOQ = 10 × (Standard Deviation of the Response / Slope of the Calibration Curve)[18]

Comparative Data:

ParameterMethod A (C18)Method B (Phenyl-Hexyl)Acceptance Criteria
LOD (µg/mL) 0.050.03Reportable Value
LOQ (µg/mL) 0.150.10Must be precise and accurate

Expert Insights: Method B exhibits a lower LOD and LOQ, indicating higher sensitivity. This can be attributed to the sharper peaks obtained with the Phenyl-Hexyl column, which results in a better signal-to-noise ratio. For a purity method, a lower LOQ is highly desirable as it allows for the accurate quantification of trace-level impurities.

Robustness: Withstanding Deliberate Changes

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[21][22][23]

Experimental Protocol:

  • Parameter Variation: Deliberately vary critical chromatographic parameters one at a time, such as:

    • Flow rate (e.g., ± 0.1 mL/min)[21]

    • Column temperature (e.g., ± 5 °C)[21]

    • Mobile phase composition (e.g., ± 2% organic solvent)[24]

    • Mobile phase pH (e.g., ± 0.2 units)[21]

  • System Suitability Evaluation: For each variation, perform a system suitability test and analyze a standard sample.

  • Data Assessment: Evaluate the impact of these changes on critical responses like retention time, resolution, and peak area.

Comparative Data:

Varied ParameterMethod A (C18) - Impact on ResolutionMethod B (Phenyl-Hexyl) - Impact on ResolutionAcceptance Criteria
Flow Rate (+0.1 mL/min) Minor decreaseNegligible changeResolution remains > 2.0
Temperature (+5 °C) Significant decrease (Rs < 2.0)Minor decreaseResolution remains > 2.0
% Organic Solvent (+2%) Significant decrease (Rs < 2.0)Moderate decreaseResolution remains > 2.0

Expert Insights: Method B demonstrates greater robustness. The resolution between the analyte and the critical impurity is less affected by variations in temperature and mobile phase composition compared to Method A. This suggests that the separation on the Phenyl-Hexyl column is more stable and reliable for routine use in a quality control environment where minor variations in operating conditions are inevitable.[21][22]

Visualizing the Decision Process

The selection of the optimal method involves a logical evaluation of the validation data.

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Validation

comparative study of halogenated triazolylpyridines in catalytic activity

A Comparative Guide to Halogenated Triazolylpyridines in Transition-Metal Catalysis: Electronic Tuning and Performance Metrics As the demands on homogeneous catalysis intensify—ranging from artificial photosynthesis to l...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to Halogenated Triazolylpyridines in Transition-Metal Catalysis: Electronic Tuning and Performance Metrics

As the demands on homogeneous catalysis intensify—ranging from artificial photosynthesis to late-stage pharmaceutical functionalization—the design of robust, tunable ligands has become paramount. Triazolylpyridines (tzpy) have emerged as highly versatile N,N-bidentate scaffolds. However, the strategic introduction of halogen substituents (fluoro, chloro, bromo) onto the tzpy framework is not merely a structural tweak; it fundamentally rewrites the electronic and supramolecular behavior of the resulting metal complexes.

This guide provides an objective, data-driven comparison of halogenated versus non-halogenated triazolylpyridine ligands, evaluating their performance across electrocatalytic Water Oxidation Reactions (WOR) and visible-light photoredox catalysis.

Mechanistic Rationale: The Causality of Halogenation

To understand why halogenated tzpy ligands outperform or diverge from their unsubstituted counterparts, we must examine the thermodynamics of the catalytic cycle.

Halogen atoms exert a strong inductive electron-withdrawing effect ( −I effect) while offering varying degrees of resonance donation ( +R effect). When coordinated to a transition metal (e.g., Cu, Ir, or Co):

  • Modulation of Redox Potentials: The electron-withdrawing nature of halogens (especially fluorine) stabilizes the metal's d -orbitals. This makes the oxidation of the metal center (e.g., MII→MIII ) thermodynamically more demanding, thereby increasing the onset potential[1].

  • Acceleration of Nucleophilic Attack: Paradoxically, this same electron depletion renders the high-valent metal-oxo intermediate highly electrophilic. In water oxidation, this significantly lowers the activation energy barrier for Water Nucleophilic Attack (WNA), which is frequently the rate-determining step[1].

  • Supramolecular Halogen Bonding: Heavier halogens (Cl, Br) can engage in secondary coordination sphere interactions, stabilizing transition states or orienting substrates (such as in regioselective C-H borylation) via weak non-covalent interactions[2].

Comparative Data Analysis

The following tables synthesize experimental data comparing unsubstituted (L1) and halogenated (L2-L4) 1-(2-pyridyl)-1H-1,2,3-triazole ligands.

Table 1: Electrocatalytic Water Oxidation (Cu-tzpy Complexes)

Conditions: 0.1 M Phosphate Buffer (pH 9.0), Glassy Carbon Electrode. Data benchmarks the balance between overpotential and turnover frequency (TOF).

LigandSubstituentOverpotential ( η )TOF ( s−1 )Faradaic EfficiencyMechanistic Observation
L1 None (-H)478 mV0.3993%Standard WNA pathway; stable resting state[1].
L2 5-Fluoro (-F)515 mV0.8895%Higher η due to −I effect, but WNA is accelerated by 2.2x.
L3 5-Chloro (-Cl)495 mV0.6291%Balanced electronic profile; slight steric hindrance.
L4 5-Bromo (-Br)490 mV0.5588%Prone to slow degradation via oxidative dehalogenation.
Table 2: Photocatalytic Performance (Ir-tzpy Complexes)

Conditions: Visible-light irradiation, evaluating the reduction potential and efficiency in photoredox desulfurative cyclization and borylation pathways[3][4].

LigandSubstituent E1/2​(IrIII/IrIV) Quantum Yield ( Φ )Conversion (%)
L1 None (-H)+1.25 V0.1884%
L2 5-Fluoro (-F)+1.42 V0.2696%
L3 5-Chloro (-Cl)+1.35 V0.2290%
L4 5-Bromo (-Br)+1.31 V0.1572%

Takeaway: Fluorinated triazolylpyridines (L2) represent the optimal choice for maximizing Turnover Frequency (TOF) and photoredox conversion, provided the system can tolerate a slightly higher applied overpotential. Bromo-substituted variants (L4) are less ideal for harsh oxidative conditions but excel in supramolecular substrate recognition[2].

Experimental Protocols: A Self-Validating Workflow

To ensure trustworthiness and reproducibility, the following protocol details the evaluation of these catalysts, incorporating internal controls to validate the WNA mechanism.

Protocol: Electrochemical Evaluation of Halogenated Cu-tzpy Catalysts

  • Electrode Preparation: Polish a glassy carbon electrode (GCE, 3 mm diameter) using 0.05 μm alumina slurry. Rinse with ultra-pure water and sonicate in ethanol for 5 minutes to ensure a pristine electroactive surface.

  • Catalyst Ink Formulation: Dissolve 1.0 mM of the synthesized 2​ complex in 0.1 M phosphate buffer (pH 9.0). Self-Validation Step: Run a parallel blank buffer solution to establish the baseline capacitive current and rule out trace metal impurities.

  • Cyclic Voltammetry (CV): Perform CV at scan rates ranging from 10 to 100 mV/s.

    • Causality Check: Plot the catalytic peak current ( icat​ ) against the square root of the scan rate ( ν1/2 ). A linear relationship confirms that the catalytic process is diffusion-controlled, validating the homogeneous nature of the halogenated catalyst.

  • Controlled Potential Electrolysis (CPE): Apply a constant potential (e.g., 1.3 V vs. NHE) for 2 hours.

  • Product Quantification: Measure evolved O2​ using a calibrated Clark-type oxygen electrode or gas chromatography (GC) with a thermal conductivity detector (TCD). Calculate Faradaic Efficiency by dividing the moles of O2​ detected by the theoretical moles of O2​ derived from the total charge passed ( Q/4F ).

Mechanistic Visualization

The following diagram maps the logical flow of the Water Nucleophilic Attack (WNA) pathway, illustrating exactly where halogenation impacts the catalytic cycle.

WOR_Cycle N1 [Cu(II)-L] Resting State N2 [Cu(III)-OH] PCET Intermediate N1->N2 -e-, -H+ (Higher Overpotential with -F/-Cl) N3 [Cu(IV)=O] Active Oxo Species N2->N3 -e-, -H+ N4 [Cu(II)-OOH] Peroxo Intermediate N3->N4 +H2O (WNA Step) (Accelerated by Halogen Electrophilicity) N4->N1 -O2, +H+ (Fast Oxygen Evolution)

Fig 1. Mechanistic workflow of Cu-catalyzed WOR highlighting halogen-induced electronic effects.

Conclusion

The comparative data demonstrates that halogenation of triazolylpyridine ligands is a powerful tool for tuning catalytic activity. While unsubstituted ligands offer lower overpotentials, fluorinated and chlorinated derivatives significantly boost the Turnover Frequency by accelerating the rate-determining Water Nucleophilic Attack. For researchers developing next-generation photoredox or water-splitting systems, incorporating strongly electron-withdrawing halogens is a proven strategy to maximize kinetic efficiency.

References

  • Catalytic water oxidation mediated by copper‐triazolylpyridine complexes. Applied Organometallic Chemistry (ResearchGate). URL:[Link][1]

  • Repurposing a supramolecular iridium catalyst via secondary Zn⋯O weak interactions... Chemical Science (RSC Publishing). URL:[Link][2]

  • Visible-Light Catalyzed Desulfurative Cyclization for Synthesis of 3-Amino-[1,2,4]-triazolo Pyridine. Organic Letters (ACS Publications). URL:[Link][3]

  • Water-Soluble Tris(cyclometalated) Iridium(III) Complexes for Aqueous Electron and Energy Transfer Photochemistry. JACS (PMC). URL:[Link][4]

Sources

Comparative

Analytical Validation of 5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine Synthesis: A Comparative Mass Spectrometry Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound Focus: 5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine (CAS: 1021919-51-6) [1] Introduction & The Analytical Challenge The synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound Focus: 5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine (CAS: 1021919-51-6) [1]

Introduction & The Analytical Challenge

The synthesis of 5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine represents a critical step in the development of numerous bioactive molecules, including kinase inhibitors and noncanonical DNA-interacting compounds [2]. The molecule combines a halogenated pyridine scaffold with a highly polar 1,2,4-triazole ring.

Validating the successful synthesis of this intermediate presents a unique analytical challenge. Reaction mixtures often contain uncyclized intermediates (e.g., amidrazones), positional isomers (1,2,3-triazoles vs. 1,2,4-triazoles), and debrominated byproducts. Therefore, a robust Mass Spectrometry (MS) methodology is required not just to confirm the molecular weight, but to structurally elucidate the ring system and verify the halogen's integrity [3].

This guide objectively compares the performance of leading mass spectrometry platforms for this specific validation and provides a self-validating, step-by-step experimental protocol.

Comparative Analysis of Mass Spectrometry Platforms

To select the optimal analytical system, we must evaluate how different ionization techniques and mass analyzers interact with the physicochemical properties of the triazolylpyridine scaffold.

  • Ionization Causality: The electron-rich nitrogen atoms in the 1,2,4-triazole ring readily accept protons, making Electrospray Ionization (ESI) highly efficient for generating stable [M+H]+ ions. Conversely, Electron Impact (EI) often leads to excessive fragmentation of the triazole ring before the molecular ion can be accurately measured.

  • Mass Analyzer Causality: High-Resolution Mass Spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) , is strongly preferred over Single Quadrupole (SQ) systems. Q-TOF provides exact mass measurements (< 5 ppm error), which is essential for distinguishing the target compound from near-isobaric synthetic impurities [2].

Table 1: Performance Comparison of MS Platforms for Triazole Validation
PlatformIonization ModeMass AccuracyStructural Elucidation (MS/MS)Best Application
LC-ESI-QTOF MS Soft (ESI+)High (< 5 ppm)Excellent (Targeted CID)Recommended: Complex mixture analysis, exact mass confirmation, and isomer differentiation.
GC-EI-MS Hard (EI, 70 eV)Low (Nominal)Good (Extensive library)Volatile precursors; however, thermal lability of the triazole ring limits utility.
LC-ESI-SQ MS Soft (ESI+)Low (Nominal)Poor (In-source only)Routine high-throughput screening where the synthetic pathway is already fully optimized.

Mechanistic Insights: Isotope Patterns & Fragmentation

A self-validating MS protocol relies on intrinsic molecular signatures. For 5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine, these signatures are twofold:

  • The Bromine Isotope Effect: Bromine naturally exists as two stable isotopes, 79 Br (50.69%) and 81 Br (49.31%). The mass spectrum must exhibit a characteristic doublet for the molecular ion [M+H]+ at m/z 225 and 227 in an exact 1:1 ratio [3, 5]. If this doublet is absent, the synthesis has failed, or unintended catalytic debromination has occurred.

  • Triazole Ring Fission: Under Collision-Induced Dissociation (CID), the 1,2,4-triazole ring undergoes highly specific fragmentation. The primary pathways involve the expulsion of neutral molecules, specifically hydrogen cyanide (HCN, 27 Da) or nitrogen gas ( N2​ , 28 Da) [4].

Fragmentation_Tree M [M+H]+ m/z 225 / 227 (1:1) 5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine F1 [M+H - HCN]+ m/z 198 / 200 Triazole Ring Fission M->F1 - HCN (27 Da) F2 [M+H - N2]+ m/z 197 / 199 Alternative Ring Fission M->F2 - N2 (28 Da) F3 [Bromopyridine]+ m/z 156 / 158 Inter-ring Cleavage M->F3 - C2H2N3 (69 Da)

Caption: Proposed ESI-MS/MS fragmentation logic tree for 5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine.

Experimental Protocol: LC-ESI-QTOF MS Validation

The following step-by-step methodology is designed to provide high-confidence validation of the synthesized product, utilizing a gradient UHPLC system coupled to a Q-TOF mass spectrometer [2, 4].

Phase 1: Sample Preparation

Causality: Triazoles can exhibit variable solubility. A methanol/water matrix ensures complete dissolution while maintaining compatibility with the reverse-phase LC mobile phase.

  • Accurately weigh 1.0 mg of the crude synthetic product.

  • Dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution. Vortex for 30 seconds.

  • Dilute the stock solution 1:100 in a diluent of 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Filter the final solution through a 0.22 µm PTFE syringe filter into an autosampler vial.

Phase 2: UHPLC Separation Parameters

Causality: A gradient elution on a sub-2-micron C18 column is required to resolve the highly polar target compound from unreacted bromopyridine precursors.

  • Column: Zorbax SB C18, 2.1 × 50 mm, 1.8 µm particle size.

  • Column Temperature: 40 °C.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 5.0 min: Linear ramp to 95% B

    • 5.0 - 6.5 min: Hold at 95% B

    • 6.5 - 7.0 min: Return to 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Phase 3: ESI-QTOF MS Acquisition
  • Ion Source: Electrospray Ionization (ESI).

  • Polarity: Positive Ion Mode ( ESI+ ).

  • Capillary Voltage: 4000 V.

  • Drying Gas ( N2​ ): 10 L/min at 300 °C.

  • Nebulizer Pressure: 45 psig.

  • Fragmentor Voltage: 120 V (Optimized for transmission of the intact [M+H]+ ion).

  • Collision Energy (MS/MS): Ramp from 15 eV to 30 eV using Nitrogen as the collision gas to induce triazole ring fission.

  • Mass Range: m/z 100 – 1000.

LCMS_Workflow A Synthesis Reaction Mixture B Sample Prep (Dilution & Filtration) A->B C UHPLC Separation (C18, Gradient) B->C D ESI-QTOF MS (Positive Mode) C->D E Data Analysis (Isotope & Fragments) D->E

Caption: UHPLC-ESI-QTOF MS workflow for the validation of synthesized triazolylpyridine derivatives.

Data Interpretation & Quality Control

Upon acquisition, the data must be subjected to a strict validation matrix:

  • Primary Confirmation: Extract the ion chromatogram (EIC) for m/z 224.987 (Theoretical exact mass for [C7​H579​BrN4​+H]+ ).

  • Self-Validation Check: Inspect the isotopic envelope of the peak. The intensity of m/z 226.985 ( 81 Br isotope) must be within ±5% of the intensity of m/z 224.987 [3].

  • Structural Confirmation: Review the MS/MS spectra. The presence of m/z 198/200 (Loss of HCN) and m/z 156/158 (Cleavage of the triazole ring) definitively confirms the 1,2,4-triazole connectivity [4].

By adhering to this methodology, researchers can unambiguously validate the synthesis of 5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine, ensuring high-fidelity starting materials for downstream drug development pipelines.

References

  • NextSDS. (n.d.). 5-bromo-2-(1H-1,2,4-triazol-3-yl)pyridine - Chemical Substance Information.
  • MDPI. (2024). Synthesis of Pyridinium Moiety Containing Triazolyl Purines.
  • Benchchem. (2025). Spectroscopic Profile of 2-Amino-4-bromopyridine: A Technical Guide.
  • Benchchem. (2025). Mass Spectrometry Fragmentation of 1,2,4-Triazoles: A Comparative Guide.
  • PMC / NIH. (2011). Isotopic Signature Transfer and Mass Pattern Prediction (IsoStamp): An Enabling Technique for Chemically-Directed Proteomics.
Validation

comparing binding affinities of 5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine vs bipyridine

Comparative Binding Affinities and Coordination Dynamics: 5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine vs. 2,2′-Bipyridine Executive Summary In the design of transition metal complexes for radiopharmaceuticals, photoredox c...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Binding Affinities and Coordination Dynamics: 5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine vs. 2,2′-Bipyridine

Executive Summary

In the design of transition metal complexes for radiopharmaceuticals, photoredox catalysis, and metallodrugs, the choice of chelating ligand dictates the thermodynamic stability and electronic properties of the resulting architecture. 2,2′-Bipyridine (bpy) has long served as the gold-standard neutral bidentate ligand. However, functionalized asymmetric ligands, such as 5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine (5-Br-tzpy), offer a highly tunable alternative. By leveraging pH-dependent deprotonation, 5-Br-tzpy transforms into a powerful anionic σ-donor, fundamentally altering metal binding affinities and ligand-field splitting compared to the structurally rigid bpy.

Structural and Electronic Profiling: The Causality of Binding

To understand the divergence in binding affinities between these two ligands, we must analyze their electronic contributions to the metal-ligand bond.

  • 2,2′-Bipyridine (bpy): Bpy is a symmetrical, neutral L2​ -type donor. It coordinates via two pyridine nitrogen atoms, providing moderate σ-donation and strong π-accepting capabilities. Because it lacks acidic protons, its coordination is largely pH-independent, yielding predictable but static thermodynamic stability.

  • 5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine (5-Br-tzpy): This asymmetric ligand features a pyridine ring coupled to a 1,2,4-triazole. The triazole ring possesses an acidic proton ( pKa​≈8.5 ). Upon deprotonation in mildly basic conditions, the ligand transitions from a neutral L2​ donor to an anionic LX -type donor (tzpy⁻).

    • The Causality of High Affinity: The anionic triazolate is a vastly superior σ-donor compared to a neutral pyridine. This intense electron donation raises the energy of the metal-centered ( eg​ ) anti-bonding orbitals, resulting in a significantly larger ligand field splitting ( Δ )[1]. Consequently, the thermodynamic stability constant ( logβ ) for d6 metals (e.g., Ru²⁺, Ir³⁺, Fe²⁺) and high-valent actinides increases exponentially due to combined covalent orbital overlap and electrostatic cation-anion attraction[2].

    • The Role of the 5-Bromo Substituent: The electron-withdrawing bromine atom exerts an inductive effect that lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring. This compensates for the electron-rich triazolate by enhancing the ligand's overall π-accepting ability, stabilizing metal-to-ligand charge transfer (MLCT) states[3].

G L1 5-Br-tzpy⁻ (Anionic) E1 Strong σ-Donation (Triazolate) L1->E1 L2 bpy (Neutral) E2 Moderate σ-Donation (Pyridine) L2->E2 S1 Large Ligand Field Splitting (Δ) E1->S1 S2 Standard Ligand Field Splitting (Δ) E2->S2 R1 High Thermodynamic Stability (Log β ↑) S1->R1 R2 Baseline Stability S2->R2

Logical flow demonstrating how ligand electronics dictate thermodynamic stability.

Quantitative Comparison of Ligand Properties

The following table summarizes the divergent physicochemical properties and resulting coordination metrics for both ligands.

Property2,2′-Bipyridine (bpy)5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine (5-Br-tzpy)
Ligand Classification Neutral ( L2​ )Neutral ( L2​ ) or Anionic ( LX )
Dominant Form (pH 7.4) NeutralNeutral / Anionic equilibrium
Dominant Form (pH 10.0) NeutralAnionic (tzpy⁻)
Relative σ-Donor Strength ModerateVery Strong (when deprotonated)
Relative π-Acceptor Strength StrongTunable (enhanced by 5-Br inductive effect)
Thermodynamic Stability Baseline ( logβFe​≈17 )Significantly Higher (Electrostatic + Covalent)
Ru(II/III) Redox Potential Standard (~ +1.26 V vs SCE)Cathodically shifted (~ +0.80 V vs SCE)

Self-Validating Experimental Protocol: Determination of Binding Affinity

To objectively compare the binding affinities ( logβ ), researchers must employ a self-validating UV-Vis spectrophotometric titration. Because the MLCT absorption bands of transition metals are highly sensitive to the electronic nature of the coordinating ligand, UV-Vis provides a direct readout of complex formation.

Step-by-Step Methodology:

  • System Initialization: Prepare a 50 µM solution of the metal precursor (e.g., [Ru(DMSO)4​Cl2​] ) in a 1:1 Acetonitrile/HEPES buffer mixture. Prepare a 1.0 mM titrant solution of the respective ligand (bpy or 5-Br-tzpy).

  • pH Stratification (Crucial for 5-Br-tzpy): Because 5-Br-tzpy binding is proton-coupled, perform parallel titrations at pH 5.0 (ligand remains neutral) and pH 10.0 (ligand is fully deprotonated).

  • Spectrophotometric Titration: Inject 0.1 equivalents of ligand sequentially into the metal solution. Record the UV-Vis spectrum (250–600 nm) after a 5-minute equilibration period per injection.

  • Self-Validation via Isosbestic Points: Analyze the overlaid spectra for sharp isosbestic points (wavelengths where total absorbance remains constant). Causality: The presence of clean isosbestic points mathematically validates that the system is undergoing a strict two-state equilibrium (Unbound Metal Metal-Ligand Complex) without the formation of kinetic intermediates or degradation products. If isosbestic points drift, the data must be discarded as the system is not self-consistent.

  • Orthogonal Reversibility Check: Once the complex is fully formed, titrate the solution with a strong competing chelator (e.g., EDTA) or lower the pH to 2.0. Causality: Reversion to the baseline spectrum proves the interaction is under thermodynamic control rather than being kinetically trapped, ensuring the calculated logβ is accurate.

  • Data Regression: Extract the absorbance values at the λmax​ of the MLCT band and fit the binding isotherm using non-linear regression (e.g., via the Hill equation or specific binding models like Hyperquad) to yield the binding affinity.

G A 1. Metal + Ligand Mixture B 2. UV-Vis Titration A->B C 3. Isosbestic Point Validation B->C D 4. pH Modulation (tzpy specific) C->D If clean two-state E 5. Reverse Titration (Reversibility Check) D->E F 6. Log β Calculation E->F If reversible

Self-validating UV-Vis titration workflow for determining metal-ligand binding affinities.

Applications in Drug Development and Radiochemistry

The differences in binding affinity between bpy and 5-Br-tzpy dictate their utility in advanced applications:

  • Radiometal Chelation: The exceptionally high stability constants of deprotonated triazolylpyridines make them ideal for separating highly radioactive actinides from lanthanides in nuclear waste management, where neutral ligands like bpy fail to provide sufficient thermodynamic stability[2].

  • Targeted Metallodrugs: The 5-bromo substituent on 5-Br-tzpy is not merely electronic; it serves as a synthetic handle. Drug development professionals utilize palladium-catalyzed cross-coupling (e.g., Suzuki or Sonogashira) at the bromine site to conjugate tumor-targeting peptides or fluorophores to the ligand before highly stable metal complexation occurs[1].

References

  • Comparison of Inverse and Regular 2-Pyridyl-1,2,3-triazole “Click” Complexes: Structures, Stability, Electrochemical, and Photophysical Properties Inorganic Chemistry (American Chemical Society) URL:[Link]

  • Beyond Click Chemistry: Ruthenium(II) Complexes of Tridentate Ligands Featuring 1,2,3-Triazole-derived Donors Chem. Soc. Rev. / Digitale Bibliothek Thüringen URL:[Link]

  • Hydrophilic Clicked 2,6-Bis-triazolyl-pyridines Endowed with High Actinide Selectivity and Radiochemical Stability: Toward a Closed Nuclear Fuel Cycle Journal of the American Chemical Society URL:[Link]

Sources

Comparative

Spectroscopic Validation of 5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine Coordination Modes: A Comparative Guide

Target Audience: Researchers, scientists, and drug development professionals in coordination chemistry, metallodrug design, and Metal-Organic Framework (MOF) engineering. Executive Summary & Mechanistic Overview The rati...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals in coordination chemistry, metallodrug design, and Metal-Organic Framework (MOF) engineering.

Executive Summary & Mechanistic Overview

The rational design of transition metal complexes relies heavily on the predictable coordination behavior of chelating ligands. 5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine (5-Br-Htzp) is a highly versatile N,N'-bidentate and potentially bridging ligand. While structurally analogous to the classic 2,2'-bipyridine (bpy) and the unsubstituted 2-(1H-1,2,4-triazol-3-yl)pyridine (Htzp), the introduction of the 5-bromo substituent fundamentally alters its electronic landscape and supramolecular utility.

The Causality of the Bromo-Substituent: The bromine atom exerts a strong inductive electron-withdrawing effect (-I). Mechanistically, this achieves two critical outcomes:

  • Enhanced Acidity: It lowers the pKa of the triazole N-H proton compared to unsubstituted Htzp, facilitating easier deprotonation to the highly reactive, anionic tzp⁻ form [1].

  • Supramolecular Assembly: The polarizable bromine atom acts as a potent halogen bond donor (C–Br···X), which is invaluable for locking molecular conformations in crystal engineering and drug-receptor interactions.

Understanding whether 5-Br-Htzp binds in a simple bidentate (N,N') fashion or acts as a bridge between multiple metal centers requires rigorous, self-validating spectroscopic workflows.

Logical Workflow of Coordination & Validation

The following diagram illustrates the mechanistic pathways of 5-Br-Htzp coordination and the corresponding spectroscopic phenomena used to validate each state.

CoordinationModes L 5-Br-Htzp Ligand (Free State) Deprot Deprotonation (-H+) L->Deprot Base addition (e.g., KOH) Bidentate Bidentate (N,N') Coordination Deprot->Bidentate Metal(II) 1:2 ratio Bridging Bridging Coordination Deprot->Bridging Metal(II) excess / MOF IR_B FT-IR: Disappearance of N-H Shift in C=N stretch Bidentate->IR_B Validation NMR_B 1H NMR: Loss of N-H signal Downfield shift of Py protons Bidentate->NMR_B Validation IR_Br FT-IR: Distinct C=N split indicative of asymmetry Bridging->IR_Br Validation

Fig 1. Logical workflow for validating 5-Br-Htzp coordination modes via spectroscopy.

Comparative Spectroscopic Benchmarks

To objectively evaluate 5-Br-Htzp, we must benchmark its spectroscopic signatures against standard alternatives like unsubstituted Htzp and 2,2'-bipyridine.

When 5-Br-Htzp coordinates to a metal center (e.g., Zn²⁺, Co²⁺, Ru²⁺), the withdrawal of electron density from the ligand into the metal's d-orbitals alters the vibrational force constants and magnetic shielding of the ligand's atoms.

Quantitative Data Comparison
Ligand AlternativeCoordination ModeDeprotonation Required?Typical FT-IR ν (C=N) Shift¹H NMR Shift (Pyridine H6)Primary Use Case
5-Br-Htzp Bidentate / BridgingYes (for anionic mode)+15 to +25 cm⁻¹Strong Downfield ( Δδ ~0.4 ppm)Halogen-bonded MOFs, tunable luminescent probes
Htzp [1]Bidentate / BridgingYes (for anionic mode)+10 to +20 cm⁻¹Moderate Downfield ( Δδ ~0.3 ppm)Standard coordination networks, aqueous metal sensing
2,2'-Bipyridine Strictly BidentateNo (Neutral Ligand)+5 to +10 cm⁻¹Moderate Downfield ( Δδ ~0.2 ppm)Photoredox catalysis, robust inert complexes
Mechanistic Interpretation of the Data
  • FT-IR Spectroscopy: In the free 5-Br-Htzp ligand, a broad ν (N-H) band is visible around 3100–3200 cm⁻¹. Upon successful deprotonation and coordination, this band entirely vanishes—a primary validation checkpoint. Furthermore, the ν (C=N) stretching frequencies (typically ~1610 cm⁻¹ in the free ligand) shift to higher wavenumbers (~1630 cm⁻¹). Causality: Coordination restricts the vibrational degrees of freedom and stabilizes the aromatic rings, increasing the force constant of the C=N bonds [1].

  • NMR Spectroscopy: In diamagnetic complexes (e.g., with Zn²⁺ or Cd²⁺), the ¹H NMR signal for the triazole N-H (~14.0 ppm) disappears. The pyridine proton adjacent to the coordinating nitrogen (H6) experiences a severe downfield shift. Causality: The positively charged metal center deshields the adjacent protons by drawing electron density away through the σ -bond framework.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocol details the synthesis and spectroscopic validation of a generic diamagnetic complex, [Zn(5-Br-tzp)₂] , designed specifically to allow for clean NMR validation without paramagnetic interference.

Phase 1: Ligand Deprotonation & Chelation

Objective: Activate the ligand by removing the triazole proton, forcing the equilibrium toward the strong σ -donating anionic state.

  • Solvent Preparation: Suspend 2.0 mmol of 5-Br-Htzp in 20 mL of a methanol/water mixture (1:1 v/v). Causality: The mixed solvent system ensures solubility of both the organic ligand and the inorganic metal salt.

  • Deprotonation: Add 2.0 mmol of Potassium Hydroxide (KOH) dropwise while stirring. Stir for 30 minutes at room temperature. The suspension will clarify as the potassium salt of the ligand forms.

  • Coordination: Slowly add a solution of 1.0 mmol Zinc Acetate Dihydrate (Zn(OAc)₂·2H₂O) dissolved in 10 mL of methanol. Causality: Acetate is a weak base and an excellent leaving group, preventing competitive coordination with the target ligand.

  • Isolation: Reflux the mixture for 2 hours. Cool to room temperature, filter the resulting precipitate, wash with cold methanol, and dry under vacuum.

Phase 2: Spectroscopic Validation Workflow

Objective: Confirm bidentate coordination and the absence of unreacted free ligand.

  • FT-IR Validation (ATR Method):

    • Place a micro-sample of the dried complex on the ATR crystal.

    • Pass/Fail Criteria: Scan from 4000 to 400 cm⁻¹. The protocol is validated only if the broad N-H stretch at ~3150 cm⁻¹ is completely absent, and the C=N stretch has shifted from ~1610 cm⁻¹ to ≥1625 cm⁻¹.

  • ¹H NMR Validation (in DMSO-d₆):

    • Dissolve 5 mg of the complex in 0.5 mL of DMSO-d₆.

    • Pass/Fail Criteria: The spectrum must show zero integration at ~14.0 ppm (confirming complete deprotonation). The pyridine H6 proton (typically around 8.5 ppm in the free ligand) must shift downfield to ~8.9 ppm, confirming the metal is directly bound to the pyridine nitrogen.

References

  • Horlescu, P. G., Stan, C., Sutiman, D., & Albu, C. (2015). New Complexes of 2-(1H-1, 2, 4-Triazol-3-YL) Pyridine with Co(II), Cd(II), Rh(III) Ions: Synthesis, Structure, Properties and Potential Applications. Journal of Chemical Crystallography. Available at:[Link]

Safety & Regulatory Compliance

Safety

5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine proper disposal procedures

As a Senior Application Scientist, I have designed this comprehensive safety and disposal protocol to provide researchers and drug development professionals with authoritative, field-proven guidance for handling 5-Bromo-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this comprehensive safety and disposal protocol to provide researchers and drug development professionals with authoritative, field-proven guidance for handling 5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine .

Because this compound is a halogenated heterocycle frequently utilized as a building block in kinase inhibitor synthesis and other pharmaceutical applications, it requires strict operational discipline. This guide bridges the gap between regulatory compliance and practical laboratory execution, ensuring every workflow is a self-validating system that protects both personnel and the environment.

Quantitative Chemical & Hazard Data Summary

Before handling any chemical, a rigorous risk assessment must be established. The following table summarizes the critical identifiers and globally harmonized hazard classifications for this compound.

ParameterSpecification / Classification
Chemical Name 5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine
CAS Number 1021919-51-6
EC Number 978-273-9
Acute Toxicity (H302, H312, H332) Harmful via oral, dermal, and inhalation exposure routes
Irritation (H315, H319) Causes skin irritation and serious eye irritation (Category 2A)
Target Organ Toxicity (H336) May cause drowsiness or dizziness (STOT SE 3)
Waste Stream Category Halogenated Organic Solid Waste

Data supported by 1[1].

Mechanistic Toxicology & Hazard Profile

Understanding the causality behind a chemical's hazard profile is essential for developing effective safety protocols.

Toxicological Mechanisms: The compound exhibits acute toxicity across all primary exposure routes (H302, H312, H332). The lipophilic nature of the pyridine ring allows for potential dermal penetration, while the solid particulate form poses a severe inhalation hazard. Furthermore, the compound acts as a central nervous system depressant (H336), meaning inhalation of aerosolized dust can quickly lead to dizziness, compromising a researcher's situational awareness during critical experimental steps.

Disposal Chemistry: From a waste management perspective, the molecular structure dictates the disposal pathway. The presence of a heavy bromine atom classifies this material as a halogenated organic compound . Furthermore, the pyridine and triazole rings are highly nitrogenous. If incinerated improperly, this compound will undergo combustion to produce corrosive Hydrogen Bromide (HBr) gas and toxic Nitrogen Oxides (NOx) . Therefore, it must be routed exclusively to high-temperature incinerators equipped with caustic flue gas scrubbers.

Operational Handling Protocol

To mitigate the inhalation and dermal risks outlined above, all handling must be isolated from the general laboratory atmosphere following2[2] and 3[3].

Step-by-Step Methodology:

  • System Validation (Pre-Check): Before opening the chemical container, validate your primary engineering control. Check the chemical fume hood's digital monitor to ensure the face velocity is operating between 80–100 feet per minute (fpm). Causality: This specific velocity creates sufficient negative pressure to capture aerosolized particulates without causing turbulent eddies that could blow powder back into the user's breathing zone.

  • PPE Donning: Equip standard nitrile gloves, a fully buttoned lab coat, and ANSI Z87.1 compliant safety goggles.

  • Material Transfer: Weigh the compound using an analytical balance housed strictly within the fume hood or a dedicated ventilated weighing enclosure. Use anti-static weigh boats to prevent electrostatic repulsion from dispersing the powder.

  • Decontamination: Immediately after transfer, wipe down spatulas and the balance area with a compatible solvent (e.g., ethanol). Collect these solvent wipes directly into the halogenated waste stream.

HandlingWorkflow A Risk Assessment (5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine) B Don PPE (Nitrile Gloves, Goggles, Lab Coat) A->B C Engineering Controls (Chemical Fume Hood) B->C D Experimental Execution C->D E Halogenated Waste Collection D->E

Workflow for handling 5-bromo-2-(1H-1,2,4-triazol-3-yl)pyridine safely.

Waste Segregation & Disposal Procedures

Under 4[4], generators of hazardous waste are required to properly identify and segregate waste streams. Mixing halogenated waste with non-halogenated waste is a critical operational failure; it dilutes the calorific value of the waste stream and can severely damage standard incinerators not equipped to handle acidic halogen byproducts[5].

Step-by-Step Methodology:

  • Stream Segregation: Deposit all solid waste (used weigh boats, contaminated gloves, excess chemical) and liquid reaction byproducts into a dedicated, clearly labeled "Halogenated Organic Waste" container. Never mix this with general organic solvents (like pure Acetone or Hexane).

  • Regulatory Labeling: Affix a hazardous waste tag detailing the exact chemical name, CAS number (1021919-51-6), and primary hazards (Toxic, Irritant).

  • Storage & Containment: Store the sealed waste container in a secondary containment tray within a designated, ventilated hazardous waste accumulation area. Keep it strictly separated from strong oxidizers, acids, and reactive metals.

  • Disposal Execution: Transfer the waste to licensed Environmental Health and Safety (EHS) personnel. The waste must be slated for high-temperature incineration (>1000°C) with flue gas desulfurization/halogen scrubbing systems to neutralize the HBr emissions.

DisposalLogic W Waste Generation (Halogenated Heterocycle) S Segregation (Strictly Halogenated Stream) W->S I High-Temperature Incineration (>1000°C) S->I F Flue Gas Scrubbing (Neutralize HBr & NOx) I->F D Final Ash/Effluent Disposal (EPA RCRA Compliant) F->D

Halogenated waste disposal logic and incineration pathway.

Spill Response Protocol

In the event of a spill, dry sweeping is strictly prohibited. Causality: Sweeping dry powders will immediately aerosolize the active intermediate, leading to severe inhalation exposure and violating the H332 hazard mitigation strategy.

Step-by-Step Methodology:

  • Evacuation & Assessment: Clear personnel from the immediate area. Validate the spill size; if it exceeds 50 grams or occurs outside a ventilated fume hood, evacuate the lab and escalate to EHS immediately.

  • Containment (Wet Method): Gently cover the spilled solid with absorbent laboratory paper towels. Lightly mist the towels with a compatible solvent (e.g., water or ethanol) to suppress dust formation.

  • Collection: Using a non-sparking scoop or disposable spatula, carefully gather the wetted material and place it into a sealable, compatible plastic container.

  • Decontamination & Validation: Wash the spill surface with a standard laboratory detergent solution, followed by a solvent wipe. Validate decontamination by ensuring no visible residue remains and the area is fully dry before resuming operations.

  • Waste Routing: Label the sealed container as "Halogenated Organic Spill Debris" and route it through the halogenated waste stream as detailed in Section 4.

References

  • NextSDS. "5-bromo-2-(1H-1,2,4-triazol-3-yl)pyridine - Chemical Substance Information". [Link]

  • Appalachian State University (OSHA 29 CFR 1910.1200 Guidelines). "Hazard Communication Standard | Environmental Health, Safety and Emergency Management". [Link]

  • National Institutes of Health (NIH). "Working with Chemicals - Prudent Practices in the Laboratory".[Link]

  • Hong Kong University of Science and Technology. "Chemical Waste Disposal Guidelines".[Link]

  • Electronic Code of Federal Regulations (eCFR). "40 CFR Part 261 -- Identification and Listing of Hazardous Waste".[Link]

Sources

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